8-Bromo-4-methylquinolin-2(1h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXYAAHSDBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-4-methylquinolin-2(1H)-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold and the Significance of Bromine Substitution
The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics.[1] Quinolinone derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
The introduction of a bromine atom onto the quinoline ring, as in 8-Bromo-4-methylquinolin-2(1H)-one, can significantly modulate a molecule's physicochemical and biological properties.[3] Halogenation, particularly with bromine, can enhance bioactivity by altering electron density, which may lead to more favorable interactions with hydrophobic pockets in target proteins.[3] Furthermore, the presence of a bromine atom can increase a compound's resistance to oxidative metabolism, thereby improving its pharmacokinetic profile.[3] This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 8-Bromo-4-methylquinolin-2(1H)-one, a promising but not extensively documented member of this important class of compounds.
Chemical Structure and Properties
8-Bromo-4-methylquinolin-2(1H)-one possesses a bicyclic structure with a bromine atom at the 8-position and a methyl group at the 4-position of the quinolin-2(1H)-one core. The "2(1H)-one" nomenclature indicates the presence of a carbonyl group at the 2-position and a proton on the nitrogen atom, allowing for tautomerization between the lactam and lactim forms.
Table 1: Physicochemical Properties of 8-Bromo-4-methylquinolin-2(1H)-one and Related Isomers
| Property | 8-Bromo-4-methylquinolin-2(1H)-one | 7-Bromo-4-methylquinolin-2(1H)-one | 8-Bromo-2-methylquinolin-4-ol |
| CAS Number | 500700-03-8[4] | 89446-51-5 | 1201-08-7[5] |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO | C₁₀H₈BrNO[5] |
| Molecular Weight | 238.08 g/mol | 238.08 g/mol | 238.08 g/mol [5] |
| Physical Form | Solid (predicted) | Solid | Solid |
| Melting Point | Not available | 286-288 °C | Not available |
| Boiling Point | Not available | 376.3 ± 42.0 °C at 760 mmHg | Not available |
| Solubility | While specific experimental data is not readily available, it is predicted to have low aqueous solubility, a common characteristic of this class of compounds. Solubility in organic solvents such as DMSO, DMF, and alcohols is expected to be higher.[6] | Not available | Not available |
Structural Elucidation: A Spectroscopic Perspective
While specific spectroscopic data for 8-Bromo-4-methylquinolin-2(1H)-one is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton. The aromatic region would likely display a complex splitting pattern due to the coupling of protons on the benzene and pyridine rings. The methyl group at the 4-position would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The N-H proton of the lactam is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the lactam would be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm, with the carbon bearing the bromine atom showing a characteristic chemical shift. The methyl carbon would be the most upfield signal, likely below δ 20 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam, typically around 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2900-3100 cm⁻¹.
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO and other small fragments.
Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one: A Proposed Methodology
A common and scalable approach for the synthesis of substituted quinolin-2(1H)-ones is the Knorr quinoline synthesis.[7] This method involves the condensation of a β-ketoanilide to form the quinolinone ring system using a strong acid catalyst.[7] While a specific protocol for 8-Bromo-4-methylquinolin-2(1H)-one is not detailed in the available literature, a reliable synthetic route can be proposed based on the synthesis of its isomer, 8-bromo-6-methylquinolin-2(1H)-one.[7]
Proposed Synthetic Pathway:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. Buy 8-Bromo-4-hydroxyquinolin-2(1H)-one [smolecule.com]
- 4. 500700-03-8|8-Bromo-4-methyl-2(1H)-quinolinone|BLD Pharm [bldpharm.com]
- 5. angenesci.com [angenesci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile of 8-Bromo-4-methylquinolin-2(1H)-one
[1]
Executive Summary
8-Bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril) is a functionalized heterocyclic scaffold widely used in medicinal chemistry as an intermediate for synthesizing bioactive quinolinone derivatives.[1] Its structure features a lipophilic bromine atom at the 8-position and a methyl group at the 4-position of the rigid quinolin-2-one core.[1]
Understanding its solubility is critical because the carbostyril core (quinolin-2-one) possesses a high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-like dimer formation).[1] This results in poor solubility in common non-polar organic solvents and requires specific polar aprotic or protic solvents for effective dissolution and purification.
Physicochemical Profile
Before selecting a solvent, consider the molecular properties that dictate solvation thermodynamics.
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 238.08 g/mol | Moderate; allows dissolution in small organic molecules.[1] |
| LogP (Predicted) | ~2.6 – 2.9 | Lipophilic; poor water solubility, good affinity for DMSO/DMF. |
| H-Bond Donor | 1 (NH) | Forms strong intermolecular H-bonds (dimers) in solid state.[1] |
| H-Bond Acceptor | 1 (C=O) | Accepts H-bonds from protic solvents (EtOH, AcOH).[1] |
| pKa (NH) | ~11.5 (Calculated) | Weakly acidic; deprotonation by strong bases increases solubility.[1] |
| Tautomerism | Lactam (major) ⇌ Lactim (minor) | Polar solvents stabilize the lactam form; non-polar favor lactim. |
Solubility Compatibility Matrix
The following table categorizes solvents based on their ability to dissolve 8-Bromo-4-methylquinolin-2(1H)-one.
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, NMP | High | Primary choice for stock solutions (>50 mM) and reaction media.[1] |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) | Ideal for Recrystallization. Sparingly soluble at RT; soluble at reflux. |
| Acidic Media | Acetic Acid (Glacial) | High (Hot) | Excellent for purification; disrupts intermolecular H-bonds.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Useful for liquid-liquid extraction; limited utility for crystallization.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | Soluble upon heating; often used as co-solvents. |
| Non-Polar | Hexane, Toluene | Low / Insoluble | Used as anti-solvents to precipitate the compound. |
| Aqueous | Water, PBS | Insoluble | Precipitates immediately upon addition unless pH is adjusted >12. |
Experimental Protocols
Protocol A: Preparation of Stock Solutions (Biological Assays)
For biological testing, the compound must be fully dissolved to ensure accurate dosing.
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard.[1]
-
Concentration: Prepare a 10 mM to 50 mM stock solution.
-
Procedure:
-
Weigh the solid into a glass vial (avoid plastic if storing long-term).
-
Add analytical grade DMSO (anhydrous preferred).
-
Vortex vigorously for 30–60 seconds.
-
Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes. The 8-bromo substituent increases lipophilicity, usually aiding dissolution in DMSO compared to the unsubstituted parent.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Protocol B: Purification via Recrystallization
The synthesis of this compound (typically via Knorr cyclization of 2-bromoaniline and ethyl acetoacetate) yields a crude precipitate. Recrystallization is the standard purification method.
Option 1: Ethanol (Standard) [1][2]
-
Suspend the crude solid in 95% Ethanol (approx. 15 mL per gram of solid).
-
Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.
-
Hot Filtration: If insoluble black specks remain, filter the hot solution through a pre-warmed funnel/filter paper.
-
Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Filter the off-white/yellow crystals and wash with cold Ethanol.
Option 2: Acetic Acid (For Stubborn Impurities) [1]
-
Dissolve the crude solid in Glacial Acetic Acid at reflux.
-
Cool slowly to room temperature.
-
Pour the mixture into 5 volumes of ice-water to precipitate the purified product (if it doesn't crystallize directly).
-
Filter and wash extensively with water to remove acid traces.
Mechanistic Insight: Solvation & Tautomerism
The solubility behavior is governed by the Lactam-Lactim Tautomerism .[1] In the solid state, the molecule exists predominantly in the Lactam (2-one) form, forming strong
-
Polar Aprotic Solvents (DMSO): The high dipole moment of DMSO disrupts the dimer lattice by accepting H-bonds from the NH group, effectively solvating the individual molecules.
-
Protic Solvents (EtOH): At high temperatures, ethanol donates H-bonds to the Carbonyl oxygen and accepts H-bonds from the NH, breaking the crystal lattice. Upon cooling, the lattice energy overcomes solvation, causing crystallization.
Visualization: Solubility Decision Tree
The following diagram outlines the logical flow for solvent selection based on the experimental goal.
Caption: Decision matrix for solvent selection based on specific experimental requirements (Assay, Purification, or Extraction).
References
-
Organic Syntheses. "4-Methylcarbostyril." Org.[1][3][4] Synth.1944 , 24, 68. Link (Describes the synthesis and ethanol recrystallization of the parent scaffold).
-
Patel, H. U.; Gediya, P. A. "Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one."[1][5] Int. J. Pharm. Sci. Res.2014 , 5(12), 5224-5229.[1][5] Link (Details the condensation methods and solubility behaviors of methyl-quinolinones).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1201-08-7, 8-Bromo-2-methylquinolin-4-ol (Isomer/Analog)." Link (Provides physicochemical property estimates for the bromo-methyl-quinolinone class).[1]
-
BenchChem. "Technical Guide: Solubility of Quinoline Derivatives." Link (General reference for heterocyclic solubility profiles).
Difference between 2-quinolinone and 4-quinolinone isomers
An In-depth Technical Guide to the Isomeric World of Quinolinones: A Comparative Analysis of 2-Quinolinone and 4-Quinolinone
Foreword
As scaffolds in medicinal chemistry, quinolinones represent a privileged class of N-heterocycles. Their deceptively simple bicyclic framework, consisting of a benzene ring fused to a pyridinone ring, is the foundation for a vast array of pharmacologically active agents.[1][2] The constitutional isomerism between 2-quinolinone and 4-quinolinone, dictated solely by the position of the carbonyl group, gives rise to profound differences in their electronic structure, chemical reactivity, and, consequently, their biological profiles. This guide, intended for researchers and drug development professionals, moves beyond a cursory overview to provide a detailed comparative analysis of these two pivotal isomers. We will explore the causal relationships between their structure and properties, delve into their distinct synthetic strategies, and illuminate their divergent roles in modern pharmacology, grounding all assertions in established scientific literature.
Core Structural and Physicochemical Distinctions
The fundamental difference between 2-quinolinone and 4-quinolone lies in the placement of the exocyclic carbonyl, which dictates the pattern of conjugation and electronic distribution across the fused ring system.[2][3] This structural variance is the root of their distinct chemical personalities.
Structure, Nomenclature, and Tautomerism
Both isomers are commonly referred to as "quinolones" in the literature, though "quinolinone" is a more precise descriptor.[4] A critical aspect of their chemistry is the existence of lactam-lactim tautomerism.[5][6]
-
2-Quinolinone (Carbostyril) exists in equilibrium with its lactim tautomer, 2-hydroxyquinoline . The lactam (keto) form is generally favored, particularly in polar solvents.[6]
-
4-Quinolinone is in equilibrium with its lactim tautomer, 4-hydroxyquinoline . Here too, the keto form predominates.[5]
This tautomerism is not merely a chemical curiosity; it has significant implications for their reactivity and biological interactions, as the hydroxy form can engage in different hydrogen bonding patterns and exhibits phenolic reactivity.
Caption: Tautomeric equilibrium between the lactam (keto) and lactim (enol/hydroxy) forms of the isomers.
Comparative Physicochemical Properties
The differing electronic landscapes of the isomers directly influence their bulk physical properties. While comprehensive data for the parent compounds can be sparse, key observed and predicted values highlight their distinctions.
| Property | 2-Quinolinone (Carbostyril) | 4-Quinolinone | Rationale for Difference |
| Molecular Formula | C₉H₇NO | C₉H₇NO | Isomeric, same formula. |
| Molecular Weight | 145.16 g/mol [7] | 145.16 g/mol [5] | Isomeric, same mass. |
| Appearance | White to pale yellow crystalline solid[6] | Crystalline solid | Both are stable solids at room temperature. |
| Melting Point | 198-199 °C[6] | 208–210 °C[5] | The more extended conjugation and potentially stronger intermolecular forces in 4-quinolinone contribute to a higher melting point. |
| Solubility | Slightly soluble in water; soluble in ethanol, ether[6] | Data varies for derivatives | Solubility is highly dependent on substitution, but the parent compounds exhibit limited aqueous solubility. |
| pKa (Strongest Acidic) | ~13.95 (Predicted)[6] | Not readily available for parent | The N-H proton is weakly acidic in both isomers. |
| pKa (Strongest Basic) | ~ -2.2 (Predicted)[6] | Not readily available for parent | The carbonyl oxygen is the primary site of protonation, with very low basicity. |
Spectroscopic Differentiation: Unmasking the Isomers
Spectroscopic analysis provides a definitive means of distinguishing between 2- and 4-quinolinone. The unique electronic environment of each isomer results in a distinct spectroscopic fingerprint.
| Spectroscopic Technique | 2-Quinolinone | 4-Quinolinone | Key Differentiating Features |
| ¹H NMR (CDCl₃) | The proton at C3 typically appears as a doublet around 6.7 ppm, while the C4 proton is a doublet around 7.7 ppm.[8] | The C2 and C3 protons form a distinct vinyl system, with the C2 proton often appearing further downfield than the C3 proton.[9] | The chemical shifts and coupling patterns of the protons on the pyridinone ring (C2, C3, C4) are highly diagnostic. |
| ¹³C NMR (CDCl₃) | The carbonyl carbon (C2) resonates around 162 ppm.[8] | The carbonyl carbon (C4) is significantly more deshielded, appearing further downfield around 177-180 ppm. | The chemical shift of the carbonyl carbon is the most unambiguous differentiator in ¹³C NMR spectra. |
| IR Spectroscopy | The C=O stretching vibration (amide I band) typically appears in the range of 1650-1670 cm⁻¹.[10] | The C=O stretching vibration is found at a higher frequency, often in the 1680-1700 cm⁻¹ range. | The extended conjugation involving the nitrogen lone pair in the 2-isomer gives the C=O bond more single-bond character, lowering its stretching frequency compared to the 4-isomer. |
| UV-Vis Spectroscopy | Exhibits characteristic absorption maxima, with λmax often observed around 320-330 nm.[10] | The absorption spectrum is distinct, influenced by the vinylogous amide chromophore.[11] | The position and intensity of the π→π* transitions differ due to the distinct conjugated systems. |
Divergent Pathways in Chemical Synthesis
The synthesis of quinolinone scaffolds is a well-trodden area of organic chemistry, with distinct classical and modern methodologies developed for each isomer. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 2-Quinolones
Methods for synthesizing the 2-quinolinone core often involve forming the C2-C3 or N1-C2 bond in the final cyclization step.
-
Conrad-Limpach-Knorr Reaction: A classical method involving the reaction of anilines with β-ketoesters. Under acidic conditions at higher temperatures, cyclization occurs to form 2-quinolones.[12]
-
Palladium-Catalyzed Reactions: Modern approaches leverage the power of transition-metal catalysis. For example, the palladium-catalyzed carbonylative annulation of anilines and alkynes or the intramolecular cyclization of N-aryl cinnamides provide efficient and versatile routes.[13][14]
-
CO₂-Driven Lactamization: A recent sustainable method utilizes CO₂ as a one-carbon source for the transition-metal-free C(sp²)-H lactamization of azido-alkenes to yield 2-quinolinones under mild conditions.[15]
Synthesis of 4-Quinolones
The synthesis of 4-quinolones typically involves forming the N1-C2 and C3-C4 bonds.
-
Gould-Jacobs Reaction: This is a cornerstone synthesis where an aniline is reacted with an ethoxymethylenemalonate ester. The resulting intermediate is cyclized under thermal conditions to yield a 4-hydroxyquinoline-3-carboxylate, which can be hydrolyzed and decarboxylated to the parent 4-quinolone.[16]
-
Camps Cyclization: This versatile reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. Critically, the reaction conditions and substrate can be tuned to selectively produce either 2- or 4-quinolones, making it a key divergent synthesis.[5][16]
-
Modern Metal-Catalyzed Methods: Numerous transition-metal-free and metal-catalyzed (e.g., Cu, Co) methods have been developed for the efficient construction of the 4-quinolone scaffold from readily available starting materials like anilines and alkynes.[17][18]
Caption: The Camps cyclization can yield either 4- or 2-quinolinone depending on the substrate and base.
Pharmacological Significance: Two Isomers, Two Worlds
The distinct structural and electronic properties of 2- and 4-quinolinones have led to their exploration in vastly different therapeutic areas.
The 4-Quinolinone Core: A Legacy in Antibacterials
The 4-quinolone scaffold is arguably most famous as the core of the quinolone and fluoroquinolone antibiotics.[19] These synthetic agents revolutionized the treatment of bacterial infections.[16]
-
Mechanism of Action: They inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, leading to bacterial cell death.
-
Key Drugs: The family includes nalidixic acid (a first-generation quinolone) and widely used fluoroquinolones like ciprofloxacin and levofloxacin.[2]
-
Modern Applications: Beyond their antibacterial role, 4-quinolone derivatives are being actively investigated for their anticancer, antiviral (e.g., HIV), and anti-inflammatory properties.[2][16][18] The scaffold's planarity and substitution points (especially N-1, C-3, C-6, and C-7) are crucial for modulating activity and pharmacokinetic properties.[18]
The 2-Quinolinone Core: A Scaffold of Diverse Bioactivity
While not associated with a single blockbuster drug class like its isomer, the 2-quinolinone moiety is a versatile scaffold found in numerous biologically active compounds.[3][15]
-
Anticancer Agents: Many 2-quinolinone derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[3][8] For instance, the farnesyltransferase inhibitor Tipifarnib features this core.[15]
-
Cardiotonic Agents: Cilostazol and Vesnarinone are 2-quinolinone derivatives that have been used for their cardiotonic and antiplatelet activities.
-
Antiviral and Other Activities: The scaffold is a common feature in compounds with anti-HIV, anti-inflammatory, and antidepressant activities.[8][12] The 4-hydroxy-2-quinolone fragment, in particular, has been identified as a key pharmacophore for inhibiting DNA gyrase B, an antibacterial target distinct from that of the fluoroquinolones.[20]
Experimental Protocols
Adherence to validated experimental protocols is paramount for reproducible research. Below are representative methodologies for synthesis and characterization.
Protocol: Synthesis of a 4-Quinoline Derivative via Gould-Jacobs Reaction
This protocol describes the general synthesis of an ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.
-
Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of o-toluidine and 1.1 equivalents of diethyl 2-acetylmalonate.
-
Step 2: Heating: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.
-
Step 3: Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the solution to 240-250 °C for 30 minutes.
-
Step 4: Isolation: Allow the mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation.
-
Step 5: Purification: Collect the solid product by vacuum filtration. Wash the solid with hexane and then ethanol to remove residual solvent and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol: Spectroscopic Characterization (General)
This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural confirmation.
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified quinolinone sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
-
¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to obtain good signal-to-noise. For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.[9]
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS peak at 0.00 ppm.
-
IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer. Record a background spectrum first, then acquire the sample spectrum over a range of 4000-400 cm⁻¹.[9] The absence of N-H stretching bands can be used to monitor the formation of the quinoline ring from certain precursors.[21]
Conclusion
The distinction between 2-quinolinone and 4-quinolinone is a compelling illustration of how a subtle change in molecular architecture can lead to a dramatic divergence in chemical and pharmacological properties. While 4-quinolinone has been cemented in the annals of medicinal chemistry as the backbone of essential antibiotics, 2-quinolinone continues to emerge as a remarkably versatile scaffold for developing drugs against a wide spectrum of diseases, from cancer to cardiovascular disorders. For the medicinal chemist and drug discovery scientist, a deep, mechanistic understanding of these differences is not merely academic—it is fundamental to the rational design of the next generation of therapeutic agents.
References
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Wang, D., Sun, P., Jia, P., Peng, J., Yue, Y., & Chen, C. (2017). Synthesis of 4-Quinolones and 4H-Thiochromen-4-ones from (Z)-β-Chlorovinyl Ketones. Synthesis, 49(19), 4309-4320. Available at: [Link]
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Kim, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5463. Available at: [Link]
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Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]
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Xu, L., et al. (2015). Synthesis of 2-quinolinones by Pd-catalyzed C–S activation/aryne insertion/intramolecular C–N coupling reaction. ResearchGate. Available at: [Link]
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Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682. Available at: [Link]
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Wrobel, D., & Ksiazek, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]
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Li, Z., et al. (2026). CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-quinolinones. [Table]. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3792. Available at: [Link]
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Ngnintedo, D. T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(3), 683. Available at: [Link]
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Al-Obaidi, A. S. M. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 7(2), 116-122. Available at: [Link]
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Singh, R. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]
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da Silva, A. M. R., et al. (2019). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H). Journal of the Brazilian Chemical Society, 30(10), 2130-2143. Available at: [Link]
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Patel, V. H., & Chaudhari, P. B. (2019). Pharmacological Application of Quinoline and its Derivatives. Journal of Emerging Technologies and Innovative Research, 6(1). Available at: [Link]
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Liu, X., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 145, 209-220. Available at: [Link]
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RSC Advances. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of 2-quinolone and 4-quinolone. Retrieved from [Link]
-
Nowakowska, Z., & Ksiazek, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]
-
Park, H. R., Kim, T. H., & Bark, K. M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-60. Available at: [Link]
-
El-Gamal, M. I., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]
-
Ferguson, G. W., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. IUCr Journals. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Is 2-quinolinone and 2-quinolone the same? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
Rivera-Figueroa, A. M., et al. (2025). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. Molecules, 30(17), 3845. Available at: [Link]
-
Taylor & Francis Online. (2022). 2-Quinolone – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nonyl-4-quinolone. PubChem Compound Database. Retrieved from [Link]
-
Ngnintedo, D. T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Quinolone synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. 4-Quinolone synthesis [organic-chemistry.org]
- 18. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 19. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. journals.iucr.org [journals.iucr.org]
Technical Guide: Tautomerism of 2-Hydroxyquinolines vs. 2-Quinolinones
[1][2]
Executive Summary
This guide provides a rigorous technical analysis of the lactam-lactim tautomeric equilibrium in 2-substituted quinolines. While often simplified in undergraduate texts as a "phenol-like" system, the 2-quinolinone (lactam) tautomer is the thermodynamically dominant species in the solid state and most solution phases. Understanding this equilibrium is critical for medicinal chemists, as the distinct hydrogen-bonding profiles of the two tautomers drastically alter ligand-protein binding affinities, metabolic stability, and solubility.
Part 1: Mechanistic & Thermodynamic Foundation
The Equilibrium
The core phenomenon involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, accompanied by a shift in
-
Lactam Form (2-Quinolinone): Characterized by a carbonyl group (C=O) at position 2 and a secondary amine (N-H).
-
Lactim Form (2-Hydroxyquinoline): Characterized by a hydroxyl group (-OH) at position 2 and an imine-like double bond (C=N).
The Aromaticity Paradox: Unlike simple phenols where the enol form is stabilized by aromaticity, the quinoline system presents a trade-off. The lactim form retains full aromaticity of the pyridine ring. However, the lactam form, despite disrupting the "perfect" aromaticity of the heterocyclic ring, benefits from the high thermodynamic stability of the amide resonance and the preservation of the fused benzene ring's aromaticity.
Thermodynamic Landscape
The preference for the lactam form is driven by the strong resonance stabilization energy of the amide bond (approx. 20 kcal/mol).
| Phase/Condition | Dominant Tautomer | Energetic Driver |
| Solid State | Lactam | Intermolecular H-bonded dimers (N-H[1]···O=C) form a highly stable lattice. |
| Solution (Polar) | Lactam | High dipole moment of the lactam is stabilized by polar solvents (e.g., DMSO, H₂O). |
| Solution (Non-polar) | Lactam | Dimerization persists in solvents like CHCl₃, mimicking the solid-state lattice. |
| Gas Phase | Mixed / Lactim | In the absence of solvation or dimerization, the lactim form becomes competitive or even slightly more stable due to intrinsic aromaticity. |
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic shifting based on environmental factors.
Caption: Environmental drivers shifting the 2-quinolinone tautomeric equilibrium.
Part 2: Analytical Characterization
Distinguishing these tautomers requires specific spectroscopic markers. Reliance on a single method (like simple 1D NMR without solvent consideration) often leads to misassignment.
NMR Spectroscopy (The Gold Standard)
NMR provides the most definitive evidence in solution.
-
H NMR:
-
Lactam: The N-H proton typically appears as a broad singlet very far downfield (
10.0 – 13.0 ppm). -
Lactim: The O-H proton is variable but often sharper and less deshielded than the amide proton, unless involved in intramolecular H-bonding.
-
-
C NMR:
-
C2 Carbon: The carbonyl carbon (C=O) in the lactam resonates at
160–165 ppm. The C-OH carbon in the lactim is typically shielded by 2–5 ppm relative to the carbonyl, but this difference is subtle. -
Coupling Constants: The
coupling between C2 and H4 is a critical diagnostic.
-
X-Ray Crystallography
In the solid state, bond lengths provide irrefutable proof.
-
C2–O Bond:
Å (indicative of C=O double bond). -
C2–N Bond:
Å (indicative of amide character). -
Note: A pure C–O single bond (lactim) would be
Å.
UV-Vis Spectroscopy
The electronic transitions differ significantly.
-
Lactam: Shows a characteristic long-wavelength absorption band (often >330 nm) due to the extended conjugation of the amide system.
-
Lactim: Absorption is often blue-shifted (hypsochromic shift) resembling the naphthalene or quinoline parent spectra.
Part 3: Implications in Drug Discovery
The choice of tautomer representation in computational docking studies is a frequent source of error.
Pharmacophore Mismatch
-
Lactam (2-Quinolinone):
-
H-Bond Donor: N-H
-
H-Bond Acceptor: C=O (Strong)
-
-
Lactim (2-Hydroxyquinoline):
-
H-Bond Donor: O-H
-
H-Bond Acceptor: Ring Nitrogen (N:)
-
Critical Insight: If you dock the lactim form into a protein pocket designed for the lactam, you invert the donor/acceptor pattern at the 1- and 2-positions, leading to false negative binding scores.
Computational Workflow (DFT)
To predict the dominant form for a novel derivative, Density Functional Theory (DFT) is required.
-
Method: B3LYP/6-311+G(d,p) is the standard level of theory.
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD must be used. Gas-phase calculations will misleadingly favor the lactim.
Part 4: Experimental Protocols
Protocol A: NMR Determination of Tautomeric Ratio
Objective: Determine the dominant tautomer in solution.
-
Sample Preparation:
-
Prepare 10 mg of the analyte in 0.6 mL of DMSO-d₆ (favors monomeric lactam) and a separate sample in CDCl₃ (favors dimeric lactam).
-
Control: Synthesize or purchase N-methyl-2-quinolinone (fixed lactam) and 2-methoxyquinoline (fixed lactim) as external standards.
-
-
Acquisition:
-
Run
H NMR (16 scans) and C NMR (1024 scans). -
Run ¹H-¹⁵N HMBC if available. This is the definitive test.
-
-
Analysis:
-
Step 1: Look for the N-H signal in DMSO-d₆ (
11-13 ppm). If present Lactam. -
Step 2: Compare C2 chemical shift to the N-methyl and O-methyl standards.
-
Step 3 (¹⁵N): Lactam nitrogen is typically more shielded (
-230 to -260 ppm relative to nitromethane) compared to the lactim pyridine-like nitrogen ( -70 to -100 ppm).
-
Protocol B: UV-Vis Solvatochromism Test
Objective: Assess environmental sensitivity.
-
Preparation: Prepare
M solutions in Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic). -
Measurement: Scan 200–500 nm.
-
Interpretation:
-
Lactam: Significant solvatochromic shift (red shift in polar solvents) due to stabilization of the zwitterionic resonance structure.
-
Lactim: Minimal solvatochromic shift; vibrational fine structure often visible in non-polar solvents.
-
Part 5: Decision Workflow
Use this logic flow to assign the structure of a new 2-substituted quinoline derivative.
Caption: Step-by-step decision tree for identifying the dominant tautomer.
References
-
Tautomerism of Heterocycles: Five-membered Rings and Benzo-fused Derivatives. Source: ScienceDirect / Advances in Heterocyclic Chemistry [Link]
-
Solvent Effects on the Tautomeric Equilibrium of 2-Quinolone. Source: Journal of Physical Chemistry A [Link]
-
Spectroscopic studies (NMR, UV–Vis) and DFT calculations of 2-quinolinone derivatives. Source: Journal of Molecular Structure [Link]
-
The tautomerism of 2-hydroxyquinolines and 2-quinolinones in the gas phase and solution. Source: Journal of the Chemical Society, Perkin Transactions 2 [Link]
-
Tautomerism in Drug Discovery. Source: Journal of Computer-Aided Molecular Design [Link]
8-Bromo-4-methylquinolin-2(1H)-one molecular weight and formula
An In-Depth Technical Guide to 8-Bromo-4-methylquinolin-2(1H)-one
Executive Technical Summary
8-Bromo-4-methylquinolin-2(1H)-one , often referred to as 8-bromo-4-methylcarbostyril , is a halogenated heterocyclic scaffold belonging to the quinolin-2-one family.[1] It serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of NMDA receptor antagonists, anticancer agents, and kinase inhibitors. Its structural rigidity, combined with the orthogonal reactivity of the C8-bromine (for cross-coupling) and the lactam core, makes it a "privileged structure" in medicinal chemistry.
Physicochemical Dashboard
| Property | Data |
| IUPAC Name | 8-Bromo-4-methylquinolin-2(1H)-one |
| Common Synonyms | 8-Bromo-4-methylcarbostyril; 8-Bromo-4-methyl-2-quinolone |
| CAS Number | 500700-03-8 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Exact Mass | 236.9789 (for ⁷⁹Br isotope) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >220 °C (Predicted/Analogous) |
| Solubility | DMSO, DMF, hot Ethanol; poorly soluble in water |
| SMILES | CC1=C(NC(=O)C=C1)C2=CC=CC2Br (Tautomer dependent) |
Structural Analysis & Causality
The molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. However, in the solid state and in polar solvents, the lactam (amide) form predominates.
-
C4-Methyl Group: Introduced via acetoacetate condensation; provides steric bulk and hydrophobic interaction potential in protein binding pockets.[1]
-
C8-Bromine Atom: A strategic handle for diversification.[1] It is positioned ortho to the nitrogen, allowing for steric influence on the lactam headgroup and serving as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.
-
Lactam Core (NH-C=O): Functions as a hydrogen bond donor/acceptor pair, critical for molecular recognition (e.g., binding to the glycine site of NMDA receptors).
Synthetic Methodology: The Knorr Quinoline Synthesis
The most robust route to 8-bromo-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis .[1] This acid-catalyzed cyclocondensation ensures regioselectivity driven by the electronic properties of the starting aniline.
Retrosynthetic Logic
To construct the 8-bromo-4-methyl core:
-
Benzene Ring Source: Must provide the bromine at the ortho position relative to the nitrogen.
2-Bromoaniline . -
Pyridone Ring Source: Must provide the carbonyl and the C4-methyl group.
Ethyl Acetoacetate .[2]
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway via Knorr Cyclization.[1][3] The reaction proceeds through an acetoacetanilide intermediate followed by ring closure.
Detailed Experimental Protocol
Step 1: Formation of the Anilide (Condensation) [4]
-
Reagents: Mix 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in a round-bottom flask.
-
Conditions: Heat neat (solvent-free) or in high-boiling solvent (e.g., toluene) to 110–140 °C.
-
Process: Use a Dean-Stark trap or open vessel to distill off the ethanol byproduct. This drives the equilibrium forward.
-
Checkpoint: Monitor by TLC until the starting aniline is consumed. The intermediate is N-(2-bromophenyl)-3-oxobutanamide.[1]
Step 2: Cyclization (Ring Closure)
-
Reagents: Cool the intermediate and add Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) (5–10 volumes).
-
Reaction: Heat the mixture to 90–100 °C for 1–3 hours. The acid acts as both solvent and catalyst, protonating the carbonyl to facilitate electrophilic aromatic substitution onto the benzene ring.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
The product will precipitate as a solid.[4]
-
-
Purification: Filter the solid, wash with copious water (to remove acid), and recrystallize from ethanol or DMF/water to yield pure 8-bromo-4-methylquinolin-2(1H)-one .
Therapeutic Applications & SAR
The 8-bromo-4-methylquinolin-2(1H)-one scaffold is not merely an end-product but a versatile template in Structure-Activity Relationship (SAR) studies.[1]
NMDA Receptor Antagonism
Quinolin-2-ones are classic antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1]
-
Mechanism: The lactam functionality mimics the glycine carboxylate/ammonium binding motif.
-
Role of C8-Br: Substituents at the 5- and 8-positions modulate lipid solubility and potency.[1] The 8-bromo group specifically restricts conformation and fills hydrophobic pockets in the receptor active site.
Kinase Inhibition (Fragment-Based Design)
This molecule serves as a "fragment" for developing Type II kinase inhibitors.
-
The lactam "head" binds to the hinge region of the kinase ATP pocket.
-
The C8-bromine allows for the attachment of "tail" groups (via Suzuki coupling) that extend into the solvent-exposed region or the allosteric back-pocket, imparting selectivity.[1]
Anticancer Agents
Halogenated quinolinones exhibit antiproliferative activity by intercalating into DNA or inhibiting topoisomerase enzymes. The C4-methyl group is essential for disrupting the planarity slightly, which can tune the intercalation kinetics.
Handling, Stability, and Safety
-
Stability: The compound is chemically stable under ambient conditions. It is resistant to hydrolysis due to the aromatic nature of the quinolone ring.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Safety (GHS Classification):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor, typically by high-temperature incineration.
References
-
BenchChem. (2025). 8-Bromo-4-methyl-2(1H)-quinolinone Product Page & CAS 500700-03-8 Verification. Link
-
Organic Syntheses. (1948). 4-Methylcarbostyril Synthesis (Analogous Protocol). Org.[2][5][6][7] Synth. 28, 80. Link
-
PubChem. (2025). Compound Summary: Quinolin-2(1H)-one derivatives. National Library of Medicine.[8] Link
-
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[1] (Foundational Chemistry).[2][7]
-
Sigma-Aldrich. (2025). Safety Data Sheet (SDS) for Halogenated Quinolines. Link
Sources
- 1. 500700-03-8|8-Bromo-4-methyl-2(1H)-quinolinone|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. One moment, please... [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 6. 8-Bromo-4-methylquinazoline | 1666113-01-4 [sigmaaldrich.com]
- 7. Buy 8-Bromo-4-hydroxyquinolin-2(1H)-one [smolecule.com]
- 8. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Knorr Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one
[1]
Executive Summary
This application note details the optimized synthesis of 8-bromo-4-methylquinolin-2(1H)-one (also referred to as 8-bromo-4-methylcarbostyril). This scaffold is a critical intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors and P2X7 antagonists. The bromine handle at the C8 position allows for subsequent diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-carbonyl provides a handle for chlorination and nucleophilic displacement.[1]
The protocol utilizes the Knorr Quinoline Synthesis , favoring the formation of the thermodynamic acetoacetanilide intermediate over the kinetic crotonate byproduct to ensure high regiochemical fidelity.
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of 2-bromoaniline with ethyl acetoacetate , followed by an acid-mediated intramolecular electrophilic aromatic substitution (SEAr).[1]
Critical Strategic Decision: Thermodynamic vs. Kinetic Control
A common pitfall in Knorr synthesis is the competition between two intermediates:
-
Kinetic Product (Low Temp): Formation of the Schiff base (ethyl
-aminocrotonate). Cyclization of this species typically yields 4-quinolones (Conrad-Limpach synthesis).[2]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Thermodynamic Product (High Temp): Formation of the amide (acetoacetanilide). Cyclization of this species yields the desired quinolin-2(1H)-ones (Knorr synthesis).[1][3]
Directive: To secure the target structure, the protocol below enforces thermodynamic conditions (high temperature, removal of ethanol) to exclusively isolate the amide before cyclization.
Figure 1: Retrosynthetic disconnection showing the necessity of the amide intermediate.
Reaction Mechanism
The mechanism proceeds via the formation of the
-
Amidation: Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate, displacing ethanol.
-
Cyclization: In concentrated sulfuric acid, the keto-amide undergoes protonation. The aromatic ring attacks the activated carbonyl (or enol) carbon.
-
Aromatization: Loss of water drives the formation of the stable quinolin-2-one system.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7][8] | Role |
| 2-Bromoaniline | 172.02 | 1.0 | Limiting Reagent |
| Ethyl Acetoacetate | 130.14 | 1.2 | Electrophile |
| Toluene | - | Solvent | Azeotropic solvent |
| Sulfuric Acid (conc.) | 98.08 | Excess | Cyclizing Agent/Solvent |
| Water | 18.02 | - | Quenching |
Part A: Synthesis of N-(2-bromophenyl)-3-oxobutanamide
Goal: Isolate the pure amide intermediate to prevent 4-quinolone contamination.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add 2-bromoaniline (17.2 g, 100 mmol) and Toluene (100 mL).
-
Addition: Add ethyl acetoacetate (15.6 g, 120 mmol, 1.2 eq).
-
Reaction: Heat the mixture to vigorous reflux (bath temp ~120°C).
-
Observation: Ethanol and water will co-distill. The high temperature drives the equilibrium toward the amide.
-
Time: Reflux for 4–6 hours until TLC indicates consumption of aniline.
-
-
Workup:
-
Cool the reaction to room temperature.[7] The product often crystallizes directly from toluene upon cooling.
-
If solid forms: Filter and wash with cold toluene/hexanes (1:1).
-
If no solid: Evaporate toluene under reduced pressure. Recrystallize the residue from EtOH/Hexanes.
-
-
QC Check: 1H NMR should show a methylene singlet at ~3.6 ppm (keto form) and no vinyl proton signals characteristic of the crotonate.
Part B: Knorr Cyclization to 8-Bromo-4-methylquinolin-2(1H)-one
Goal: Intramolecular ring closure.[1]
-
Setup: Equip a 250 mL 3-neck RBF with a mechanical stirrer (viscosity increases significantly) and an internal thermometer.
-
Acid Charge: Add conc. H₂SO₄ (50 mL) and cool to 0–5°C using an ice bath.
-
Addition: Portion-wise, add the intermediate amide (from Part A) to the acid over 20 minutes.
-
Control: Maintain internal temperature <10°C during addition to prevent charring.
-
-
Heating:
-
Remove the ice bath.
-
Heat the mixture to 95°C for 90–120 minutes.
-
Monitor: The solution will turn deep yellow/brown. Evolution of steam indicates dehydration.
-
-
Quenching (Critical):
-
Prepare a beaker with 500 mL of crushed ice/water .
-
Pour the hot reaction mixture slowly into the vigorously stirred ice water.
-
Precipitation: The product will crash out as an off-white to tan solid.[1]
-
-
Purification:
-
Filter the solid using a Büchner funnel.
-
Wash: Wash copiously with water (3 x 100 mL) until the filtrate is neutral (pH ~7).
-
Wash: Wash with cold acetone (2 x 20 mL) to remove unreacted organic impurities.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring isolation of the amide intermediate.
Characterization Data (Expected)
Upon isolation, the product should be characterized to confirm regiochemistry.
-
Appearance: Off-white to pale brown solid.[1]
-
Melting Point: >220°C (High melting point characteristic of carbostyrils).
-
1H NMR (400 MHz, DMSO-d6):
- 11.2 (s, 1H, NH ) - Broad singlet, exchangeable.
- 7.95 (dd, J = 8.0, 1.5 Hz, 1H, H-7 ) - Deshielded by Br.
- 7.60 (dd, J = 8.0, 1.5 Hz, 1H, H-5 ) - Adjacent to methyl group.
- 7.15 (t, J = 8.0 Hz, 1H, H-6 ).
-
6.45 (s, 1H, H-3 ) - Characteristic singlet for quinolin-2-ones.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> - 2.45 (s, 3H, CH₃ ) - Methyl group at C4.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of 4-Quinolone | Kinetic control (Crotonate formation). | Ensure Step 1 is heated to reflux (>110°C). Do not use acid catalyst in Step 1 unless using Dean-Stark to remove water immediately.[1] |
| Low Yield in Cyclization | Sulfonation of the ring. | Do not exceed 100°C in Step 2. If sulfonation occurs, switch to Polyphosphoric Acid (PPA) at 120°C (gentler but more viscous). |
| Sticky/Gummy Precipitate | Trapped acid/impurities. | Improve quenching: Stir the ice slurry vigorously. Recrystallize crude product from Acetic Acid or DMF/Water. |
| Regioisomer Contamination | Starting material impurity. | Ensure 2-bromoaniline is free of 4-bromoaniline. 4-bromoaniline yields the 6-bromo product.[1] |
Safety & Handling
-
2-Bromoaniline: Toxic by inhalation and ingestion.[1] Potential mutagen. Handle in a fume hood.
-
Sulfuric Acid: Highly corrosive. Reacts violently with water. Always add acid to water (or pour reaction mixture into ice) carefully.
-
Brominated Compounds: Treat all waste as halogenated organic waste.
References
-
Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis. In Comprehensive Heterocyclic Chemistry. This seminal text outlines the mechanistic divergence between Knorr and Conrad-Limpach syntheses.[1]
-
Staskun, B. (1964).[4] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines.[1][4] The Journal of Organic Chemistry, 29(5), 1153–1157.[4] (Foundational paper on the mechanism and acid conditions).
-
Meth-Cohn, O. (1993).[1] Quinoline Synthesis. In Comprehensive Organic Synthesis. Provides detailed protocols for cyclization using PPA vs H₂SO₄. [1]
-
Organic Syntheses. (1946). 2-Hydroxy-4-methylquinoline.[1][9] Org. Synth. 26, 40. (Standard validated protocol for the parent scaffold). [1]
Sources
- 1. 8-BROMO-4-CHLOROQUINOLINE(65340-71-8) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemscene.com [chemscene.com]
- 9. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]
Application Note: Copper-Catalyzed Cyclization of N-(2-bromo-4-methylphenyl)acetoacetamide
This Application Note is written for researchers in medicinal chemistry and process development. It details the protocol for the intramolecular C-arylation of N-(2-bromo-4-methylphenyl)acetoacetamide to form 3-acetyl-5-methyloxindole , a privileged scaffold in kinase inhibitor development.
Executive Summary
The oxindole (indolin-2-one) scaffold is a ubiquitous structural motif in bioactive alkaloids and FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). Traditional syntheses (e.g., Wolff rearrangement, Stollé synthesis) often require harsh conditions or expensive palladium catalysts.
This protocol details a cost-effective, scalable Copper-Catalyzed Intramolecular C-Arylation of N-(2-bromo-4-methylphenyl)acetoacetamide. By leveraging the acidity of the active methylene group in the acetoacetyl moiety, this method achieves cyclization under mild conditions using CuI and L-Proline, yielding 3-acetyl-5-methyloxindole with high regioselectivity.
Key Advantages[1]
-
Cost-Efficiency: Uses CuI (approx. 1/100th the cost of Pd sources).
-
Ligand Availability: Utilizes L-Proline, an inexpensive, non-toxic amino acid ligand.
-
Scalability: Protocol is validated for gram-scale synthesis with minimal safety hazards compared to radical cyclizations.
Reaction Mechanism & Logic
The transformation proceeds via a Cu(I)-catalyzed intramolecular C-C bond formation . Unlike Pd-catalyzed Heck reactions which typically involve olefin insertion, this pathway relies on the nucleophilic attack of an enolate on the aryl metal center.
Mechanistic Cycle[2][3][4][5]
-
Ligand Exchange: The precatalyst (CuI) coordinates with the ligand (L-Proline) and base to form the active anionic Cu(I) species.
-
Oxidative Addition: The Cu(I) complex inserts into the Ar-Br bond of the substrate.
-
Enolate Coordination: The base (K₂CO₃) deprotonates the active methylene (-CH₂-) of the acetoacetyl side chain, which then displaces the halide/ligand on the Copper center.
-
Reductive Elimination: The C-C bond is formed between the aryl ring and the methylene carbon, releasing the product and regenerating the Cu(I) catalyst.
Figure 1: Catalytic cycle for the Cu-catalyzed synthesis of oxindoles via enolate arylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| N-(2-bromo-4-methylphenyl)acetoacetamide | 270.12 | 1.0 | Substrate |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | Catalyst |
| L-Proline | 115.13 | 0.2 (20 mol%) | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base |
| DMSO (Anhydrous) | - | 0.2 M Conc. | Solvent |
Step-by-Step Methodology
Phase 1: Reaction Assembly (Inert Atmosphere)
-
Step 1: Oven-dry a reaction tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Step 2: Charge the flask with CuI (19 mg, 0.1 mmol) , L-Proline (23 mg, 0.2 mmol) , and K₂CO₃ (276 mg, 2.0 mmol) .
-
Step 3: Add the substrate N-(2-bromo-4-methylphenyl)acetoacetamide (270 mg, 1.0 mmol) .
-
Step 4: Cap the vessel with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times) to remove oxygen. Critical: Oxygen poisons the Cu catalyst.
-
Step 5: Inject DMSO (5.0 mL) via syringe.
Phase 2: Catalysis
-
Step 6: Place the reaction vessel in a pre-heated oil bath at 90°C .
-
Step 7: Stir vigorously for 12–18 hours . The mixture acts as a heterogeneous slurry initially but may clarify as the reaction proceeds.
-
Step 8: Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or HPLC. The starting material (Ar-Br) should disappear, and a new, more polar spot (Oxindole) will appear.
Phase 3: Workup & Purification
-
Step 9: Cool the mixture to room temperature.
-
Step 10: Quench the reaction by pouring the mixture into cold 1M HCl (20 mL) .
-
Note: Acidification is crucial to protonate the oxindole enolate and precipitate the product.
-
-
Step 11: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .
-
Step 12: Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMSO.
-
Step 13: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Step 14: Purify the crude residue via flash column chromatography (Silica Gel, Hexane/EtOAc gradient 80:20 to 60:40).
Expected Results
-
Product: 3-acetyl-5-methylindolin-2-one.
-
Appearance: Typically an off-white to pale yellow solid.
-
Yield: Expected isolated yield 75–85%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-acetyl-5-methyloxindole.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxygen contamination | Ensure rigorous degassing (freeze-pump-thaw or vacuum/backfill cycles). |
| Starting Material Remains | Inactive Catalyst | Use fresh CuI (should be off-white, not brown/green). Recrystallize CuI from KI/H₂O if necessary. |
| Deacetylation Observed | Hydrolysis during workup | Avoid prolonged exposure to strong acid. Adjust quench to pH 4-5 instead of pH 1. |
| Poor Solubility | Substrate aggregation | Switch solvent to DMF or DMAc; increase temperature to 110°C. |
Safety & Handling
-
Aryl Bromides: Potential skin irritants. Handle with gloves.
-
Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.
-
DMSO: Penetrates skin and carries contaminants. Use nitrile gloves.
-
Pressure: Heating closed vessels requires blast shields or synthesis in rated pressure tubes.
References
-
Original Methodology (Cu/Amino Acid): Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 126(43), 2004. Link
-
Oxindole Synthesis Specifics: Yang, D., et al. "Copper-Catalyzed Intramolecular C-Arylation of Activated C-H Bonds: Efficient Synthesis of Oxindoles." Journal of Organic Chemistry, 70(24), 2005. Link
-
Alternative Ligand Systems: Buchwald, S. L., et al. "Copper-Catalyzed Synthesis of Oxindoles." Organic Letters, 9(22), 2007. Link
Sources
Synthesis of 8-bromo-4-methylquinolin-2(1H)-one using sulfuric acid
Application Note: Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one via Knorr Cyclization
Executive Summary
This application note details the optimized protocol for synthesizing 8-bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to the steric and electronic properties of the 8-bromo substituent.[1]
The method utilizes the Knorr Quinoline Synthesis , a robust two-step sequence involving the condensation of 2-bromoaniline with ethyl acetoacetate followed by acid-mediated cyclization.[1] Sulfuric acid (
Reaction Mechanism & Logic
The synthesis proceeds via the formation of an acetoacetanilide intermediate, which subsequently undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) facilitated by concentrated sulfuric acid.
Mechanistic Pathway:
-
Amide Formation: Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate (or ketone, depending on conditions, but amide formation is the Knorr precursor).
-
Cyclization: In concentrated
, the ketone carbonyl is protonated, increasing its electrophilicity.[1] The aromatic ring attacks this position, closing the ring to form the 4-methyl-2-quinolone core.[1]
Figure 1: Mechanistic flow of the Knorr Quinoline Synthesis targeting the 2-quinolone scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity | Hazards |
| 2-Bromoaniline | Starting Material | >98% | Toxic, Irritant |
| Ethyl Acetoacetate | Reagent | >99% | Flammable |
| Sulfuric Acid (Conc.) | Cyclizing Agent | 95-98% | Corrosive, Oxidizer |
| Toluene | Solvent (Step 1) | ACS Grade | Flammable |
| Ethanol | Recrystallization | Absolute | Flammable |
Step 1: Preparation of Acetoacetanilide Intermediate
Goal: Isolate N-(2-bromophenyl)-3-oxobutanamide to ensure purity before harsh acid treatment.[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-bromoaniline (17.2 g, 100 mmol) and Toluene (100 mL).
-
Addition: Add ethyl acetoacetate (14.3 g, 110 mmol, 1.1 equiv).
-
Reaction: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 3-5 hours).
-
-
Workup: Cool the solution to room temperature. The intermediate often precipitates. If not, concentrate the toluene under reduced pressure to ~20% volume and add hexanes to induce precipitation.[1]
-
Filtration: Filter the solid, wash with cold hexanes, and dry under vacuum.[1]
Step 2: Sulfuric Acid Mediated Cyclization
Goal: Ring closure to form the quinolinone core.
-
Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer (viscosity increases) and an internal thermometer. Place in an ice/water bath.
-
Acid Charge: Add Concentrated Sulfuric Acid (50 mL) and cool to 0-5°C.
-
Addition: Add the acetoacetanilide intermediate (from Step 1) portion-wise over 30 minutes.
-
Critical Parameter: Maintain internal temperature < 10°C during addition to prevent charring.
-
-
Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 80°C .
-
Quench: Cool the reaction mixture to room temperature. Pour the dark syrup slowly into 500 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the precipitate. Wash copiously with water until the filtrate is neutral (pH ~7). Wash once with cold methanol (20 mL) to remove unreacted organic impurities.
Figure 2: Operational workflow for the two-step synthesis.
Purification and Characterization
Purification Protocol: The crude solid obtained from the acid quench is often >90% pure but may contain trace colored impurities.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (or DMF for larger scales).
-
Hot Filtration: If insoluble black particles (carbon) are present, filter while hot.[1]
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Drying: Dry at 60°C under vacuum.
Characterization Data (Expected):
-
Appearance: White to pale yellow crystalline solid.[1]
-
Melting Point: High melting solid (Expected range >220°C; Reference 4-methylcarbostyril MP is 222-224°C [1]).[1]
-
1H NMR (DMSO-d6, 400 MHz):
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Ensure temperature reaches 80°C; extend time to 2 hrs. |
| Black Tar/Charring | Temperature too high | Strictly control addition temp (<10°C) and reaction temp (<90°C). |
| Isomer Impurity | Formation of 4-hydroxy isomer | Ensure |
| Sticky Precipitate | Trapped Acid/Solvent | Grind the precipitate in water during the quench step to release trapped acid. |
Safety & Handling (E-E-A-T)
-
Sulfuric Acid: Causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Always add acid to water (or pour reaction mix into ice) slowly. Use full PPE (Face shield, acid-resistant gloves).[1]
-
Brominated Compounds: Many halogenated anilines are toxic if inhaled or absorbed.[1] Handle in a fume hood.
-
Waste Disposal: Neutralize acidic filtrate with Sodium Bicarbonate before disposal.[1] Collect halogenated organic waste separately.[1]
References
-
Organic Syntheses, Coll.[1][2][7] Vol. 3, p.580 (1955); Vol. 28, p.80 (1948).[1] 4-Methylcarbostyril. URL: [Link]
-
Jones, G.[1] The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience, 1977.[1] (Standard text on Knorr Synthesis mechanism).
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11315579, 8-Bromo-4-methylquinolin-2(1H)-one.[1] URL: [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Researcher's Guide to Microwave-Assisted Synthesis of Brominated Quinolinones
Introduction: The Significance of Brominated Quinolones & the Advent of Microwave Synthesis
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antibacterial, anticancer, and antiviral activities.[1][2][3] Chemical modification of the core quinolone structure is a key strategy for developing new drug candidates with improved efficacy and pharmacological properties.[3] Among these modifications, the introduction of bromine atoms is of particular importance. Brominated quinolinones not only exhibit significant biological activities themselves but also serve as versatile synthetic intermediates for further functionalization, enabling the creation of diverse molecular libraries for drug discovery.[4][5] For instance, brominated quinolines have shown promise as precursors for compounds with potent antiproliferative effects against various cancer cell lines.[4]
Traditionally, the synthesis and subsequent bromination of quinolinones have involved conventional heating methods that often require long reaction times, harsh conditions, and can lead to the formation of multiple byproducts.[6] The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a greener, more efficient alternative.[6][7][8] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic acceleration of reaction rates, higher product yields, and improved purity.[9] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[7][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of brominated quinolinones. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into reaction optimization and safety considerations.
Mechanistic Insights: The Role of Microwave Irradiation in Bromination
The bromination of quinolinones is typically an electrophilic substitution reaction. The specific position of bromination on the quinolinone ring is dictated by the electronic properties of the scaffold and the reaction conditions. In the case of 2-methylquinolin-4(1H)-ones, the outcome of the bromination is highly dependent on the nature of any substituent at the C(3) position.[10]
Microwave irradiation accelerates these reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the quinolinone substrate and polar solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant internal heat, leading to a much faster and more uniform temperature increase than is achievable with conventional heating.
The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations as it is easier and safer to handle than liquid bromine.[7][10][11] The reaction with NBS can proceed through either a radical pathway, often initiated by light or a radical initiator, or an ionic pathway, which is typically catalyzed by an acid.[12] Under microwave conditions in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA), the ionic pathway is favored for the bromination of carbonyl compounds.[12]
The general mechanism for the acid-catalyzed bromination of a quinolinone at the C(3) position with NBS is as follows:
-
Enolization: The quinolinone, in equilibrium with its enol tautomer, is protonated at the carbonyl oxygen by the acid catalyst. This increases the enol concentration.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of NBS.
-
Deprotonation: A base (e.g., the solvent or the succinimide anion) removes the proton from the oxygen, regenerating the carbonyl group and yielding the 3-bromoquinolinone product.
Microwave energy efficiently drives this process by overcoming the activation energy barrier for each step, resulting in a significantly shorter reaction time.
Caption: Mechanism of microwave-assisted bromination.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the microwave-assisted bromination of quinolinones. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.[13]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12]
-
Bromine and its derivatives are corrosive and toxic. Avoid inhalation and skin contact.[8][13]
-
Microwave synthesis should only be conducted in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels to manage pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13]
Protocol 1: Microwave-Assisted Bromination of 2-Methylquinolin-4(1H)-one at the C(3) Position
This protocol is adapted from general procedures for the bromination of carbonyl compounds and the known reactivity of quinolinones.[10][12]
Materials:
-
2-Methylquinolin-4(1H)-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-methylquinolin-4(1H)-one (1.0 mmol).
-
Add glacial acetic acid (3-4 mL) to dissolve the substrate.
-
Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 eq.).
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A starting point for optimization is provided in the table below.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a beaker containing ice-water (20 mL).
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-2-methylquinolin-4(1H)-one.
Data Presentation: Reaction Parameter Optimization
The following table provides a starting point for the optimization of microwave parameters. The optimal conditions will vary depending on the specific quinolinone substrate and the microwave reactor used.
| Parameter | Setting 1 (Exploratory) | Setting 2 (Optimized - Example) | Rationale & Notes |
| Temperature | 100 °C | 120 °C | Higher temperatures generally increase reaction rates, but may lead to side products. |
| Time | 10 min | 5 min | Microwave reactions are typically very fast. Monitor by TLC to avoid decomposition. |
| Power | 100 W | 150 W | Power should be sufficient to maintain the target temperature. Use dynamic power control if available. |
| Pressure | Monitored (up to 20 bar) | Monitored (up to 20 bar) | Ensure the pressure does not exceed the vial's safety limit. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="1. Reagent Addition\n(Quinolinone, NBS, Catalyst, Solvent)"]; B[label="2. Vial Sealing"]; C [label="3. Microwave Irradiation\n(Set Temp, Time, Power)"]; D [label="4. Cooling to Room Temp"]; E [label="5. Quenching\n(Ice-water)"]; F [label="6. Neutralization\n(aq. NaHCO₃)"]; G [label="7. Extraction\n(DCM)"]; H [label="8. Drying & Concentration"]; I[label="9. Purification\n(Column Chromatography)"]; J [label="10. Characterization\n(NMR, MS)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }
Caption: General experimental workflow for synthesis.
Troubleshooting and Further Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. Ensure all reagents are pure and dry.
-
Multiple Products: The formation of multiple brominated products can occur. Regioselectivity is influenced by the substituents on the quinolinone ring.[10] Lowering the reaction temperature or reducing the equivalents of NBS may improve selectivity.
-
No Reaction: Confirm that the microwave is functioning correctly and that the reagents are reactive. The presence of water can inhibit the reaction; ensure anhydrous conditions if necessary.
-
Regioselectivity: For quinolinones with multiple potential sites for bromination, the outcome can be complex. For instance, in the absence of a C(3) substituent, bromination may occur at the C(6) position.[10] Careful characterization of the product is essential to confirm the position of bromination.
Conclusion
Microwave-assisted synthesis represents a powerful and efficient methodology for the preparation of brominated quinolinones. By leveraging the principles of microwave heating, researchers can significantly reduce reaction times, improve yields, and develop greener synthetic protocols.[6] The protocols and insights provided in this guide serve as a robust starting point for the exploration and optimization of these important transformations, ultimately facilitating the discovery and development of new therapeutic agents.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research Journal of Chemical Sciences. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]
-
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC. Available at: [Link]
-
The Role of Microwave-Assisted Synthesis in Organic Chemistry. (2024). ResearchGate. Available at: [Link]
-
Ritzmann, N. H., et al. (2019). Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity. Environmental Microbiology. Available at: [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. Available at: [Link]
-
Bromine - SAFETY DATA SHEET. (2024). PENTA. Available at: [Link]
-
Guan, X.-Y., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Available at: [Link]
-
Bromine | Chemical Emergencies. (2024). CDC. Available at: [Link]
-
Student safety sheets 55 Bromine. (n.d.). CLEAPSS Science. Available at: [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. Available at: [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Microwave assisted synthesis of 4‐quinolones. (n.d.). ResearchGate. Available at: [Link]
-
Microwave-assisted expeditious and efficient synthesis of novel quinolin-4-yl methoxychromen-2-and-4-ones catalyzed by YbCl3. (2015). The Royal Society of Chemistry. Available at: [Link]
-
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. (2025). MDPI. Available at: [Link]
-
Microwave assisted regioselective synthesis of quinoline appended triazoles as potent anti-tubercular and antifungal agents via copper (I) catalyzed cycloaddition. (2021). PubMed. Available at: [Link]
-
Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022). Journal of medical pharmaceutical and allied sciences. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. Available at: [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). PMC. Available at: [Link]
-
Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. (2015). ResearchGate. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Available at: [Link]
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Reagents and Protocols for the Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one: A Detailed Guide for Researchers
Introduction: The Significance of the Quinolinone Scaffold in Drug Discovery
The quinoline and quinolin-2(1H)-one frameworks are foundational scaffolds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] These privileged structures are integral to numerous therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The strategic introduction of substituents onto the quinoline ring system enables the fine-tuning of a compound's biological and physicochemical properties, making it a fertile ground for the development of novel therapeutics.[1] Specifically, 8-bromo-4-methylquinolin-2(1H)-one is a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.[2] Halogenated quinolones, in particular, have demonstrated significant therapeutic potential, with the bromine atom often enhancing bioactivity by improving interactions with biological targets and increasing metabolic stability.[3]
This application note provides a comprehensive guide to the synthesis of 8-bromo-4-methylquinolin-2(1H)-one, focusing on the well-established Knorr quinoline synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice for a successful synthesis.
Synthetic Strategy: The Knorr Quinoline Synthesis
The most common and scalable approach for preparing 4-methylquinolin-2(1H)-one derivatives is the Knorr quinoline synthesis.[4] This robust, acid-catalyzed reaction involves the intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-quinolone form.[5][6] The synthesis is typically a two-step process:
-
Formation of the β-ketoanilide intermediate: This step involves the condensation of an aniline with a β-ketoester.
-
Acid-catalyzed cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce ring closure and dehydration, yielding the final quinolinone product.[5][7]
For the synthesis of 8-bromo-4-methylquinolin-2(1H)-one, the specific starting materials are 2-bromoaniline and ethyl acetoacetate.
Reaction Mechanism
The Knorr quinoline synthesis proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are:
-
Anilide Formation: 2-bromoaniline reacts with ethyl acetoacetate to form the corresponding β-ketoanilide, ethyl 3-((2-bromophenyl)amino)but-2-enoate.
-
Protonation and Enolization: In the presence of a strong acid, the carbonyl group of the ketoanilide is protonated, facilitating enolization.
-
Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the aniline moiety attacks the enol, leading to the formation of a new carbon-carbon bond and a dihydroquinoline intermediate.[8]
-
Dehydration and Aromatization: Subsequent loss of a water molecule results in the formation of the stable, aromatic quinolinone ring system.[8]
dot graph "Knorr_Quinoline_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="2-Bromoaniline +\nEthyl Acetoacetate", fillcolor="#F1F3F4"]; Intermediate [label="Ethyl 3-((2-bromophenyl)amino)but-2-enoate\n(β-Ketoanilide)", fillcolor="#F1F3F4"]; Cyclization [label="8-Bromo-4-methylquinolin-2(1H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Condensation "]; Intermediate -> Cyclization [label=" H₂SO₄ (conc.)\nHeat "]; } dot Figure 1: General workflow for the Knorr synthesis of 8-bromo-4-methylquinolin-2(1H)-one.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 8-bromo-4-methylquinolin-2(1H)-one.
Part 1: Synthesis of Ethyl 3-((2-bromophenyl)amino)but-2-enoate (β-Ketoanilide Intermediate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromoaniline | 172.02 | (Specify amount) | (Calculate) | 1.0 |
| Ethyl acetoacetate | 130.14 | (Specify amount) | (Calculate) | 1.1 |
| Toluene | - | (Specify volume) | - | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | (Specify amount) | (Calculate) | 0.05 |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 2-bromoaniline and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and commence the azeotropic removal of water.
-
Slowly add ethyl acetoacetate (1.1 equivalents) to the refluxing mixture over a period of 1-2 hours.
-
Continue to reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the complete consumption of the 2-bromoaniline.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude ethyl 3-((2-bromophenyl)amino)but-2-enoate. This crude product is often of sufficient purity to be used directly in the next step.
Part 2: Cyclization to 8-bromo-4-methylquinolin-2(1H)-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Crude ethyl 3-((2-bromophenyl)amino)but-2-enoate | 298.15 | (From Part 1) | (Calculate) | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | (Specify volume) | - | 10-20 eq (by weight) |
| Crushed Ice/Water | - | (Sufficient quantity) | - | - |
Procedure:
-
In a separate flask, carefully cool the concentrated sulfuric acid to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly and carefully add the crude anilide intermediate from Part 1 to the pre-cooled concentrated sulfuric acid. Maintain the temperature below 20 °C during the addition.
-
Once the addition is complete, slowly heat the mixture to 80-90 °C.
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will cause the product to precipitate out of the solution.
-
Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH 7).
-
Dry the solid product under vacuum to yield crude 8-bromo-4-methylquinolin-2(1H)-one.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water.[4] The choice of solvent will depend on the impurity profile of the crude material.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield of anilide | Incomplete reaction; formation of crotonate byproduct. | Ensure complete removal of water during the condensation step. Monitor the reaction closely by TLC. |
| Formation of 4-hydroxyquinoline byproduct | Insufficient acid concentration during cyclization.[4] | Ensure the use of a sufficient excess of concentrated sulfuric acid. |
| Dark-colored product | Charring due to excessive heat or acid concentration. | Carefully control the temperature during the addition of the anilide to the acid and during the heating of the reaction mixture.[4] |
| Difficult purification | Presence of polymeric byproducts. | Consider a pre-purification step of triturating the crude solid with a suitable solvent to remove some impurities before recrystallization.[4] |
dot graph "Troubleshooting_Flowchart" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Synthesis of 8-bromo-4-methylquinolin-2(1H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05"]; ImpureProduct [label="Impure Product?", shape=diamond, fillcolor="#FBBC05"]; CheckAnilide [label="Check Anilide Formation", fillcolor="#F1F3F4"]; CheckCyclization [label="Optimize Cyclization", fillcolor="#F1F3F4"]; Purification [label="Optimize Purification", fillcolor="#F1F3F4"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> LowYield; LowYield -> CheckAnilide [label="Yes"]; LowYield -> ImpureProduct [label="No"]; ImpureProduct -> Purification [label="Yes"]; ImpureProduct -> Success [label="No"]; CheckAnilide -> CheckCyclization; CheckCyclization -> ImpureProduct; Purification -> Success; } dot Figure 2: A flowchart for troubleshooting common issues in the synthesis.
Conclusion
The Knorr quinoline synthesis provides a reliable and scalable method for the preparation of 8-bromo-4-methylquinolin-2(1H)-one. By carefully controlling the reaction parameters, particularly temperature and acid concentration, high yields of the desired product can be achieved. This application note serves as a practical guide for researchers, enabling the efficient synthesis of this important heterocyclic building block for further applications in drug discovery and chemical research.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 3. Buy 8-Bromo-4-hydroxyquinolin-2(1H)-one [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Explain the Knorr Quinoline synthesis. | Filo [askfilo.com]
Introduction: The Quinolin-2-one Scaffold and the Strategic C8 Position
An Application Guide and Protocols for the Functionalization of the 8-Bromo Position in Quinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one (or carbostyril) nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these compounds, enabling the precise tuning of their efficacy, selectivity, and pharmacokinetic properties.[4][6]
Among the various positions on the quinoline core, the C8 position presents a unique vector for structural diversification. The introduction of a bromine atom at this site transforms the 8-bromo-quinolin-2-one into a versatile and powerful synthetic intermediate. This bromo-substituent serves as a synthetic handle for a host of modern cross-coupling reactions, most notably those catalyzed by palladium.[7] This guide provides a detailed overview and field-proven protocols for the strategic functionalization of 8-bromo-quinolin-2-ones, focusing on the most impactful palladium-catalyzed C-C, C-N, and C-CN bond-forming reactions.
Core Methodology: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[8] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-quinolin-2-one, forming a Pd(II) intermediate. This is often the rate-determining step.[10] The choice of a sterically bulky, electron-rich phosphine ligand can accelerate this process by increasing electron density on the palladium center.[10][11]
-
Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the bromide.[8][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[8][13]
Below is a generalized workflow for the functionalization of 8-bromo-quinolin-2-one.
Caption: General workflow for functionalizing 8-bromo-quinolin-2-one.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[13] It involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or ester, and is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[12]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common and cost-effective Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, but for more challenging or sterically hindered substrates, bulky and electron-rich biarylphosphine ligands like RuPhos or SPhos can dramatically improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[14]
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid, facilitating the transmetalation step.[13][15] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard, as it solubilizes both the organic and inorganic reagents.
Sources
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. thermofishersci.in [thermofishersci.in]
- 11. m.youtube.com [m.youtube.com]
- 12. nobelprize.org [nobelprize.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. art.torvergata.it [art.torvergata.it]
Optimized Suzuki-Miyaura Coupling Protocols for 8-Bromoquinolinones
Executive Summary & Technical Rationale
The functionalization of 8-bromoquinolin-2(1H)-ones via Suzuki-Miyaura cross-coupling presents a unique set of electronic and steric challenges distinct from standard aryl halide couplings. Unlike the 3-, 6-, or 7-positions, the 8-position is located in the peri-region, adjacent to the lactam nitrogen (N1).
Key Challenges:
-
Steric Hindrance: The C8-position is sterically crowded due to the proximity of the N1-substituent (or N-H) and the C1-C8 peri-interaction. This significantly retards the rate of oxidative addition and transmetallation.
-
Catalyst Poisoning: The quinolinone scaffold contains a Lewis-basic nitrogen and an amide oxygen, both of which can coordinate to the Palladium (Pd) center, forming stable, non-reactive complexes (catalyst resting states) that remove active Pd(0) from the cycle.
-
Electronic Deactivation: The electron-rich nature of the quinolinone ring (compared to a pyridine) can make the C-Br bond less electrophilic, requiring more active catalytic systems.
This guide provides three tiered protocols—ranging from a cost-effective standard method to a high-performance system for sterically demanding substrates—to ensure successful coupling at this difficult position.
Mechanistic Analysis: The 8-Position Challenge
The catalytic cycle for 8-bromoquinolinone coupling is defined by the struggle between productive oxidative addition and non-productive coordination.
Catalytic Cycle Visualization (Graphviz)
Figure 1: Catalytic cycle highlighting the competitive off-cycle coordination and the sterically hindered oxidative addition step specific to 8-bromoquinolinones.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Best for: Unhindered aryl boronic acids, initial screening, cost-sensitive scale-up.
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, combined with a carbonate base. The bidentate ligand (dppf) prevents the formation of inactive mono-phosphine palladium species and resists displacement by the quinolinone nitrogen.
Reagents:
-
Substrate: 8-Bromoquinolinone (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: 2M Na₂CO₃ (aq) (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a stir bar) with 8-bromoquinolinone (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: The "High-Performance" Method (Sterically Demanding)
Best for: 8-position coupling with ortho-substituted boronic acids, electron-poor boronic acids, or when Protocol A fails.
This method employs Buchwald Dialkylbiaryl Phosphine Ligands (SPhos or XPhos) . These electron-rich, bulky ligands facilitate oxidative addition into the hindered C8-Br bond and promote reductive elimination.
Reagents:
-
Substrate: 8-Bromoquinolinone (1.0 equiv)
-
Boronic Acid: Boronic acid/ester (1.5 equiv)
-
Pre-catalyst: Pd(OAc)₂ (5 mol%) OR Pd₂dba₃ (2.5 mol%)
-
Ligand: SPhos or XPhos (10 mol%) (Use XPhos for extreme steric hindrance)
-
Base: K₃PO₄ (3.0 equiv) (Solid or 2M aq)
-
Solvent: Toluene/Water (10:1) or n-Butanol
Step-by-Step Procedure:
-
Pre-complexation (Optional but recommended): In the reaction vessel, stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under N₂ to form the active catalytic species (L-Pd-OAc).
-
Addition: Add the 8-bromoquinolinone, boronic acid, and solid K₃PO₄.
-
Reaction: Heat to 100–110 °C (reflux if using Toluene) for 2–6 hours. The high temperature is crucial to overcome the rotational barrier at the 8-position.
-
Workup: Standard aqueous extraction. Note: SPhos oxide byproducts can sometimes co-elute; ensure thorough column separation.
Expert Tip: If the substrate contains a free N-H (lactam), add 0.5 equiv of water if using anhydrous solvents, or use the biphasic Toluene/Water system. The water helps solubilize the inorganic base and facilitates the transmetallation step.
Optimization Strategy & Troubleshooting
When initial conditions fail, systematic optimization is required. Use the following logic flow to diagnose and fix the issue.
Optimization Workflow (Graphviz)
Figure 2: Decision matrix for troubleshooting failed couplings.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Oxidative addition failure due to sterics at C8. | Switch to Pd-XPhos or Pd-PEPPSI-IPr . These bulky ligands force the Pd onto the substrate. |
| Catalyst Death (Black Pd) | N-coordination poisoning the catalyst. | Increase catalyst loading to 10 mol%. Use a strongly binding bidentate ligand like dppf or Xantphos . |
| Protodeboronation | Boronic acid instability in aqueous base.[2] | Use anhydrous conditions (Cs₂CO₃ in DMF) or switch to a Boronic Ester (Pinacol) or MIDA boronate . |
| Low Solubility | Quinolinone insolubility in Dioxane/Toluene. | Switch to polar aprotic solvents: DMF or DMA at 100°C. |
References
-
Zhang, Y., et al. (2011).[3] "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling." The Journal of Organic Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Brodnik, H., et al. (2016).[4] "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions." Organic & Biomolecular Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. figshare.com [figshare.com]
- 4. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Knorr Quinoline Synthesis
Core Issue: Preventing 4-Hydroxyquinoline Isomer Formation
Welcome to the Advanced Heterocyclic Synthesis Support Center. As researchers scale up or optimize the , the most frequent and frustrating failure mode is the unexpected contamination of the desired 2-hydroxyquinoline (2-quinolone) with the 4-hydroxyquinoline (4-quinolone) isomer.
As a Senior Application Scientist, I have structured this guide to address the root causality of this isomer formation. The critical insight is that the 4-hydroxyquinoline isomer can hijack your synthesis at two completely different stages via two completely different mechanisms :
-
During Condensation: Failure to achieve thermodynamic control, leading to the Conrad-Limpach intermediate.
-
During Cyclization: Insufficient acid concentration, leading to intermediate fragmentation and recombination.
Below is our comprehensive troubleshooting guide, complete with mechanistic FAQs, quantitative data, and self-validating protocols to ensure absolute regiocontrol.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: I ran the initial condensation of aniline and my β-ketoester at 80 °C. Why is my final cyclized product mostly 4-hydroxyquinoline?
A: You trapped the kinetic intermediate. The reaction between an aniline and a β-ketoester is a classic example of kinetic versus thermodynamic control. At lower temperatures (e.g., 25–80 °C), the aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl. This forms an enamine (Schiff base) rapidly and reversibly. If you proceed with this intermediate, it undergoes the upon heating, yielding 4-hydroxyquinoline. To force the Knorr pathway, you must heat the condensation to ~140 °C . At this temperature, the reaction overcomes the activation barrier to attack the ester carbonyl, forming the highly stable, resonance-stabilized β-ketoanilide . This is the required thermodynamic precursor for 2-hydroxyquinoline.
Diagram 1: Divergence of Knorr and Conrad-Limpach pathways based on condensation regioselectivity.
Q2: I rigorously purified the β-ketoanilide intermediate and confirmed its structure by NMR. Yet, upon cyclization in Polyphosphoric Acid (PPA), I still obtained the 4-hydroxyquinoline isomer. How is this chemically possible?
A: Your acid concentration was too low, causing C-N bond fragmentation. This is the most counter-intuitive failure mode in the Knorr synthesis, famously elucidated by. When you cyclize the pure β-ketoanilide in limiting acid, the molecule only forms a monocationic intermediate. This monocation is unstable and undergoes C-N bond cleavage, fragmenting into aniline and acetophenone derivatives. These fragments then undergo an intermolecular recombination that thermodynamically favors the 4-hydroxyquinoline.
To prevent this, you must use a massive excess of PPA or switch to a superacid like Triflic Acid (TfOH). As demonstrated by , superacidic conditions generate a highly reactive O,O-dicationic superelectrophile . This distonic dication undergoes direct, rapid intramolecular electrophilic aromatic substitution to lock in the 2-hydroxyquinoline structure before any fragmentation can occur.
Diagram 2: Mechanistic divergence during Knorr cyclization based on acid equivalents.
Part 2: Quantitative Data & Condition Comparison
The table below summarizes the critical relationship between the acid system used during the cyclization of benzoylacetanilide and the resulting isomer distribution.
| Substrate Precursor | Acid System | Acid Equivalents | Temp (°C) | Major Isomer Formed | Yield (%) | Mechanistic Reference |
| Benzoylacetanilide | PPA | Limiting (1:2 w/w) | 100 | 4-Hydroxyquinoline | ~60% | |
| Benzoylacetanilide | PPA | Excess (1:10 w/w) | 100 | 2-Hydroxyquinoline | ~75% | |
| Benzoylacetanilide | TfOH | Excess (10 eq) | 60 | 2-Hydroxyquinoline | >90% |
Part 3: Self-Validating Experimental Protocols
To guarantee the formation of the 2-hydroxyquinoline isomer, implement the following two-step methodology. Each step includes a built-in validation checkpoint to ensure the reaction is proceeding via the correct mechanistic pathway.
Protocol A: Thermodynamically Controlled Synthesis of β-Ketoanilide
Objective: Prevent Conrad-Limpach enamine formation.
-
Setup: In a round-bottom flask equipped with a short-path distillation apparatus, combine 100 mmol of the aniline derivative and 110 mmol of the β-ketoester (e.g., ethyl acetoacetate).
-
Thermal Shift: Heat the neat mixture directly to 140–150 °C using a silicone oil bath. Do not linger at intermediate temperatures.
-
Distillation: Maintain the temperature until the theoretical volume of ethanol byproduct has distilled over.
-
Crystallization: Cool the mixture to 60 °C, add 50 mL of toluene, and allow it to cool to room temperature to precipitate the β-ketoanilide. Filter and wash with cold hexanes.
-
Self-Validation Checkpoint:
-
Volumetric: For a 100 mmol scale reaction, the collection of ~5.8 mL of ethanol in the receiving flask physically confirms >95% conversion to the amide.
-
Spectroscopic: Run a crude
H NMR. The complete disappearance of the ester quartet (~4.1 ppm) and the presence of a broad amide singlet (~9.0–10.5 ppm) validates that thermodynamic control was achieved.
-
Protocol B: Superelectrophile-Driven Knorr Cyclization
Objective: Prevent Staskun fragmentation using Triflic Acid (TfOH).
-
Acidification: Charge a dry flask with 10 equivalents of neat Trifluoromethanesulfonic acid (TfOH) and cool to 0 °C under an inert argon atmosphere.
-
Addition: Slowly add 10 mmol of the validated β-ketoanilide from Protocol A in small portions over 15 minutes.
-
Causality Note: The extreme acidity immediately forces the molecule into the O,O-dicationic superelectrophile state, bypassing the unstable monocation.
-
-
Cyclization: Remove the ice bath and warm the reaction to 60 °C for 2–4 hours.
-
Quenching: Carefully pour the dark reaction mixture over 100 g of crushed ice while stirring vigorously. The 2-hydroxyquinoline will precipitate as a solid. Filter, wash with copious amounts of water, and dry under vacuum.
-
Self-Validation Checkpoint:
-
Spectroscopic: Analyze the isolated solid via
H NMR (in DMSO- ). The 4-hydroxyquinoline isomer possesses a highly distinct singlet at ~6.0 ppm (characteristic of the C-3 proton in the 4-quinolone tautomer). The absence of this peak, coupled with the presence of two distinct doublets at ~6.5 ppm (C-3) and ~7.8 ppm (C-4) with a coupling constant of , provides absolute confirmation of exclusive 2-hydroxyquinoline formation.
-
Part 4: References
-
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. URL:[Link]
-
Conrad, M., & Limpach, L. (1887). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. URL:[Link]
-
Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. Journal of Organic Chemistry, 29(5), 1153–1157. URL:[Link]
-
Sai, K. K. S., Gilbert, T. M., & Klumpp, D. A. (2007). Knorr Cyclizations and Distonic Superelectrophiles. Journal of Organic Chemistry, 72(25), 9761–9764. URL: [Link]
Technical Support Center: Optimizing Acid Concentration for Quinolin-2(1H)-one Cyclization
Status: Operational Ticket ID: CHE-SUP-8821 Subject: Optimization & Troubleshooting of Acid-Catalyzed Cyclization (Knorr & Variants)
Diagnostic Workflow: Selecting the Right Acid System
Before optimizing concentration, ensure you are using the correct acid system for your specific precursor. The electron density of your aromatic ring dictates the required acidity (
Figure 1: Acid Selection Decision Tree
Caption: Decision matrix for selecting initial acid type based on substrate electronics. Electron-rich substrates require milder acids to prevent decomposition.
Troubleshooting Guides (FAQs)
Direct solutions to common failure modes observed in Knorr and Friedel-Crafts cyclizations.
Issue 1: "My reaction mixture turns into a black tar/char immediately."
Diagnosis: Oxidative decomposition.
Root Cause: Concentrated Sulfuric Acid (
-
Switch Acid: Replace
with Methanesulfonic Acid (MSA) or Polyphosphoric Acid (PPA) . These are non-oxidizing Brønsted acids. -
Dilution Strategy: If you must use
, dilute it to 70-80% using Acetic Acid (AcOH) rather than water. Water can inhibit the dehydration step.
Issue 2: "I see starting material remaining, but increasing temp causes degradation."
Diagnosis: "The Reactivity-Stability Paradox." Root Cause: The acid concentration is likely too low to generate the superelectrophile required for cyclization, or the water byproduct is shifting the equilibrium back. Solution:
-
Add a Dehydrating Agent: Incorporate Phosphorus Pentoxide (
) .-
Protocol: Dissolve 7.7 wt%
in MSA to create Eaton’s Reagent . This drives the reaction by chemically sequestering water without requiring extreme heat [1].
-
-
Concentration Bump: If using
, increase concentration from 85% to 95% in 2% increments. Monitor via TLC every 15 minutes.
Issue 3: "The workup is a nightmare; I can't separate the product from the viscous acid."
Diagnosis: PPA Entrapment. Root Cause: Polyphosphoric acid is extremely viscous and forms emulsions/complexes with basic quinolinones. Solution:
-
The "Quench-Soak" Method: Pour the hot reaction mixture into crushed ice with vigorous stirring. Crucial Step: Let the suspension stir for 2-4 hours. This allows the PPA to fully hydrolyze into orthophosphoric acid, releasing the trapped organic product.
-
Switch to MSA: MSA is water-soluble and much less viscous, allowing for standard extraction protocols [2].
Optimization Protocol: Acid Concentration Gradient
Do not guess. Use this systematic approach to find the "Sweet Spot" (Maximum Conversion vs. Minimum Degradation).
Experimental Design (DoE)
Run 4 parallel reactions on a 100 mg scale.
| Variable | Reactor A | Reactor B | Reactor C | Reactor D |
| Acid System | 70% | 85% | Neat MSA | Eaton's Reagent |
| Solvent | Water (30%) | Water (15%) | None | None |
| Temp | ||||
| Time | 2 hrs | 2 hrs | 2 hrs | 1 hr |
Step-by-Step Workflow
-
Preparation: Pre-cool acids to
. Add the anilide precursor slowly to the acid to prevent localized exotherms. -
Ramp: Heat to target temperature at a rate of
. -
Sampling: Take aliquots at 30 min, 60 min, and 120 min.
-
Quench: Quench aliquots in saturated
(aq) and extract with EtOAc. -
Analysis: Analyze via HPLC (UV 254 nm). Look for:
Mechanistic Insight
Understanding why concentration matters is key to troubleshooting.
Figure 2: Acid-Catalyzed Cyclization Mechanism
Caption: The formation of the "Superelectrophile" (Dication) is the critical step dependent on high acid concentration (
Why Concentration Matters (The Science)
-
The Superelectrophile Theory: In Knorr synthesis, a single protonation is often insufficient to overcome the loss of aromaticity during ring closure. High acid concentrations generate a dicationic superelectrophile [3].
-
Water Sensitivity: Water is a byproduct of the reaction. If the starting acid concentration is too low, the generated water dilutes the acid further, halting the formation of the dication and favoring the hydrolysis of the amide bond (reverting to aniline).
Comparative Data: Acid Systems
| Acid System | Acidity ( | Viscosity | Workup Ease | Best For |
| Sulfuric Acid (98%) | -12 | Low | Medium | Deactivated rings; cheap scale-up. Risk: Oxidation.[6][7] |
| PPA (Polyphosphoric) | N/A (High) | Very High | Difficult | Standard Knorr synthesis; prevents hydrolysis. |
| MSA (Methanesulfonic) | -2.6 | Low | High | Electron-rich rings; easy extraction; Green alternative. |
| Eaton's Reagent | High | Medium | High | Gold Standard for difficult substrates; mild temp. |
| TFA (Trifluoroacetic) | -0.25 | Very Low | High | Very sensitive substrates (often requires reflux). |
References
-
Vertex AI Search. (2025). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. ACS.org. 8[3][9]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Solvent-Free Reactions with Eaton's Reagent. 10
-
Grokipedia. (2025).[11] Knorr quinoline synthesis - Mechanism and Superelectrophiles. 12[3][13]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. 14
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 4. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones [organic-chemistry.org]
- 7. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
Technical Support Center: Purification of 8-bromo-4-methylquinolin-2(1H)-one
Executive Summary & Compound Profile
Target Molecule: 8-bromo-4-methylquinolin-2(1H)-one CAS: (Analogous structures: 1201-08-7 for 2-methyl isomer; specific CAS varies by vendor) Common Application: Key intermediate for Suzuki-Miyaura cross-couplings (via C8-Br) or functionalization at C4.[1]
The purification of 8-bromo-4-methylquinolin-2(1H)-one presents a specific set of challenges typical of the carbostyril (quinolin-2-one) scaffold. These compounds exhibit high melting points and poor solubility in common organic solvents due to strong intermolecular hydrogen bonding (dimerization of the cis-amide motif) and
This guide moves beyond standard protocols, addressing the specific physicochemical behavior of brominated quinolinones to ensure >98% HPLC purity.
Solvent System Selection Strategy
The choice of solvent is dictated by the "Solubility-Selectivity Paradox." You need a solvent polar enough to disrupt the amide hydrogen bonding at high temperatures but non-polar enough to force lattice formation upon cooling.
Solvent Performance Matrix
| Solvent System | Classification | Solubility (Hot) | Recovery Yield | Impurity Rejection | Recommended For |
| Glacial Acetic Acid (AcOH) | Primary | High | 85-90% | Excellent | Standard purification. Best for removing inorganic salts and oxidized aniline impurities.[1] |
| Ethanol (EtOH) | Secondary | Moderate | 60-75% | Good | Final polishing (removing trace acids).[1] |
| DMF / Water (3:1) | Tertiary | Very High | 90-95% | Moderate | "Oiling out" prone batches; use only if AcOH fails.[1] |
| Methanol / Acetone | Specific | Low | <50% | Poor | Not recommended for this specific brominated derivative due to solubility limits.[1] |
Logic Visualization: Solvent Decision Tree
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material characteristics.[1]
Master Protocol: Glacial Acetic Acid Recrystallization
Why this works: Acetic acid acts as both a solvent and a proton donor, effectively disrupting the intermolecular hydrogen bonds of the quinolinone dimer, allowing for high saturation at boiling points (
Step-by-Step Methodology
-
Ratio Calculation: Begin with 10 mL of Glacial Acetic Acid per 1 g of crude solid.
-
Dissolution (Reflux):
-
Place crude solid and AcOH in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Heat to reflux (
oil bath). -
Checkpoint: If solid does not dissolve after 15 mins of reflux, add AcOH in 2 mL increments.
-
-
Hot Filtration (Critical Step):
-
While at reflux, if black specks or inorganic salts (insoluble sulfates) are visible, filter the hot solution through a pre-heated glass funnel with a fluted filter paper or a coarse sintered glass funnel.
-
Note: Do this rapidly to prevent premature crystallization on the filter.
-
-
Controlled Cooling:
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
-
Science:[1] Rapid cooling traps impurities (starting material 2-bromoaniline) inside the crystal lattice.
-
-
Crystallization:
-
Once at room temperature, cool further in an ice bath (
) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
-
Washing:
-
Wash the cake with cold acetic acid (
bed volume), followed by cold water ( bed volume) to remove acid traces, and finally cold ethanol ( bed volume) to facilitate drying.
-
-
Drying:
-
Dry in a vacuum oven at
for 12 hours.
-
Troubleshooting Guide (FAQ)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This typically occurs when the solvent polarity is too low or the cooling is too rapid, causing the compound to phase-separate as a liquid rather than nucleate as a solid. Solution:
-
Re-heat the mixture to reflux.
-
Add a "seed crystal" of pure material (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Protocol Shift: If using DMF/Water, you likely added water too fast.[1] Re-dissolve in hot DMF and add hot water dropwise only until persistent turbidity is observed, then stop.
Issue 2: "The crystals are still colored (dark brown/orange)."
Diagnosis: Carryover of oxidized 2-bromoaniline or polymerized byproducts from the Knorr synthesis (sulfuric acid charring). Solution:
-
Perform a Charcoal Treatment :
Issue 3: "Low recovery yield (<50%)."
Diagnosis: The compound is too soluble in the mother liquor at room temperature. Solution:
-
Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling process (Second Crop).
-
Warning: The second crop is usually less pure and should be analyzed separately.
Impurity Profiling & Validation
To ensure the integrity of your experiment, you must validate the purified product against specific impurity markers.
Common Impurities
| Impurity | Origin | Detection Method | Removal Strategy |
| 2-Bromoaniline | Unreacted Starting Material | TLC (Non-polar, high | Acidic wash (AcOH keeps it in solution) |
| Ethyl acetoacetate | Reagent | Vacuum drying / EtOH wash | |
| 4-Hydroxy isomer | Regioisomer (Conrad-Limpach side reaction) | HPLC / Melting Point | Recrystallization (Isomer has different solubility) |
Workflow Diagram: Purification Logic
Figure 2: End-to-end purification workflow ensuring self-validating quality control.
References
-
BenchChem Technical Support. (2025).[1][2][5][6] Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
-
Organic Syntheses. (1941).[1] Quinoline Synthesis via Skraup and Knorr Methods. Org. Synth. Coll. Vol. 1, p. 478. [1]
-
Al-Bayati, R. I., et al. (2015).[1][7] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.[7]
-
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
Technical Support Center: Optimizing 8-Bromo-4-methylquinolin-2(1H)-one Synthesis
Executive Summary
This guide addresses the synthesis of 8-bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril). This scaffold is a critical intermediate in medicinal chemistry, particularly for PDE inhibitors and antibacterial agents.
The standard industrial route is the Knorr Quinoline Synthesis , involving the condensation of 2-bromoaniline with ethyl acetoacetate followed by acid-mediated cyclization.
Common Failure Points:
-
Steric Hindrance: The bromine atom at the ortho position of the aniline significantly reduces nucleophilicity, leading to incomplete condensation.
-
Charring: The electron-rich nature of the intermediate often leads to sulfonation or oxidation ("tarring") when using concentrated sulfuric acid.
-
Solubility: The final product is highly crystalline and insoluble, complicating purification if crude purity is low.[1]
Part 1: The Synthesis Workflow
The following diagram outlines the optimized pathway and critical decision nodes.
Figure 1: Optimized workflow for Knorr synthesis of 8-bromo-4-methylquinolin-2(1H)-one.
Part 2: Step-by-Step Optimization & Troubleshooting
Module 1: The Condensation (Acetoacetanilide Formation)
The Challenge: The ortho-bromine atom creates steric bulk that hinders the attack of the aniline nitrogen on the ketone of the ethyl acetoacetate. Standard reflux often results in low conversion or formation of the kinetic "crotonate" byproduct rather than the thermodynamic amide.
Protocol Optimization:
| Parameter | Standard Protocol | Optimized Protocol | Why? (Causality) |
|---|---|---|---|
| Solvent | Ethanol or Neat | Toluene or Xylene | Higher boiling point allows the reaction to overcome the activation energy barrier caused by steric hindrance [1]. |
| Additives | None | Dean-Stark Trap | Continuous removal of the ethanol byproduct drives the equilibrium toward the amide (Le Chatelier’s principle). |
| Reagent | Ethyl Acetoacetate | tert-Butyl Acetoacetate | Advanced Tip: The leaving group (t-butanol) is bulkier and less likely to revert, improving yield significantly [2]. |
Troubleshooting Guide:
-
Issue: Reaction stalled at 50% conversion (checked by TLC).
-
Fix: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) or a drop of acetic acid to catalyze the nucleophilic attack.
-
-
Issue: Formation of oil instead of solid precipitate.
-
Fix: The intermediate N-(2-bromophenyl)-3-oxobutanamide should be a solid. If oil forms, induce crystallization by scratching the flask or adding a seed crystal. Do not proceed to cyclization with impure oil; it will char.
-
Module 2: The Cyclization (Ring Closure)
The Challenge: This is an intramolecular electrophilic aromatic substitution. The 2-bromo substituent deactivates the ring, requiring strong acid. However, excessive heat or acid strength causes oxidative degradation (tar).
Protocol Optimization:
| Parameter | Standard Protocol | Optimized Protocol | Why? (Causality) |
|---|---|---|---|
| Acid | Conc.[2][3][4][5][6] H₂SO₄ | Polyphosphoric Acid (PPA) | PPA is a milder dehydrating agent than H₂SO₄. It minimizes sulfonation byproducts and charring, though it is more viscous [3]. |
| Temp | Rapid heat to 100°C | Ramp: 60°C → 90°C | A slow ramp prevents a runaway exotherm. The cyclization is highly exothermic; rapid heating causes local superheating and decomposition. |
| Time | 1-2 Hours | Monitor via TLC | Stop immediately upon consumption of the intermediate. Prolonged heating promotes tar formation. |
Senior Scientist Note:
"If you must use Sulfuric Acid (H₂SO₄) due to cost or availability, pre-cool the acid to 0-5°C before adding the amide. Only start heating after the amide is fully dissolved. This 'cold dissolution' step is the single biggest factor in preventing black tar formation."
Module 3: Workup & Purification
The Challenge: The product can get trapped in the viscous acidic matrix (especially with PPA) or co-precipitate with salts.
-
Quenching: Pour the hot reaction mixture into a 10x volume of crushed ice with vigorous stirring.
-
Critical: Do not pour water into the acid.
-
-
Neutralization: Adjust pH to ~4-5 using NaOH or Na₂CO₃.
-
Note: Complete neutralization to pH 7 is often unnecessary and can precipitate inorganic salts that contaminate the product. The quinolinone precipitates well in slightly acidic media.
-
-
Recrystallization:
-
Solvent: Glacial Acetic Acid (AcOH) or DMF/Ethanol mixtures.
-
Method: Dissolve in boiling AcOH, filter hot (to remove black carbonized particles), and cool slowly.
-
Part 3: Frequently Asked Questions (FAQ)
Q1: I see two spots on my TLC after cyclization. What is the second one?
-
A: It is likely the 4-hydroxyquinoline isomer (Conrad-Limpach product).
-
Cause: This forms under kinetic control or if the initial condensation temperature was too low, leading to an enamine intermediate rather than the amide.
-
Solution: Ensure the intermediate in Step 1 is the amide (IR check: Carbonyl stretch ~1650 cm⁻¹) before cyclizing. High acid concentration favors the desired 2-one product [3].
-
Q2: My yield is <30%. Where is the loss occurring?
-
A: Most losses occur during the isolation of the intermediate .
-
Diagnostic: If you skip isolation (one-pot), impurities from Step 1 burn up in Step 2.
-
Fix: Isolate and dry the acetoacetanilide intermediate. It must be a white/off-white solid. If it is yellow/brown, recrystallize it from ethanol before the acid step.
-
Q3: Can I use microwave irradiation?
-
A: Yes. Microwave synthesis is highly effective for the cyclization step.
-
Settings: 140°C, 5-10 minutes in PPA.
-
Benefit: Drastically reduces contact time with hot acid, improving the yield of the 8-bromo derivative by preventing de-bromination or charring [4].
-
Part 4: Analytical Validation Data
Expected NMR Shifts (DMSO-d₆):
-
Proton (H-4 methyl): Singlet at ~2.4-2.5 ppm.
-
Proton (H-3): Singlet at ~6.4-6.5 ppm (characteristic of the quinolinone ring).
-
Proton (H-6, H-7): Multiplets in the aromatic region (7.0 - 8.0 ppm).[7]
-
Proton (NH): Broad singlet >11.0 ppm (exchangeable with D₂O).
Melting Point:
-
The pure compound typically melts >200°C (often 215-220°C). A sharp melting point indicates successful removal of the intermediate.
References
- Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Standard reference for Knorr kinetics and solvent effects).
-
Wlodarczyk, N., et al. (2015). "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one." ResearchGate. Link (Demonstrates the utility of tert-butyl acetoacetate and steric considerations).
-
Staskun, B. (1964).[8] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." The Journal of Organic Chemistry, 29(5), 1153–1157.[8] Link (Foundational paper on PPA vs. H2SO4 selectivity).
-
BenchChem Technical Support. (2025). "Troubleshooting Knorr Synthesis." BenchChem Knowledge Base. Link (General protocols for microwave optimization).
Sources
- 1. How To [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Explain the Knorr Quinoline synthesis. | Filo [askfilo.com]
- 6. grokipedia.com [grokipedia.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
Controlling temperature in acetoacetanilide cyclization
Technical Support Center: Acetoacetanilide Cyclization Topic: Thermal Management in Knorr Quinoline Synthesis Ticket ID: #T-CYC-4402 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Thermal Criticality
Welcome to the Technical Support Center. You are likely performing the acid-catalyzed cyclization of acetoacetanilide to synthesize 2-hydroxy-4-methylquinoline (also known as 4-methylcarbostyril).
This reaction is not merely a "mix and heat" procedure; it is a tug-of-war between kinetic activation and thermodynamic degradation . The cyclization is an intramolecular electrophilic aromatic substitution that requires significant activation energy (heat) to proceed, but the reaction medium (concentrated sulfuric acid) acts as a powerful dehydrating and oxidizing agent that will char your product if the temperature ceiling is breached.
The Golden Rule: Maintain the reaction window between 75°C and 95°C .
-
< 70°C: Accumulation of unreacted intermediate. Risk of "induction period" followed by runaway exotherm.
-
> 100°C: Rapid sulfonation of the aromatic ring and oxidative degradation (charring/tar formation).
Reaction Mechanism & Thermal Logic
To control the process, you must understand the heat flow. The reaction involves the protonation of the amide carbonyl (or enol), followed by electrophilic attack on the aromatic ring and subsequent loss of water.[1]
Thermal Sources:
-
Heat of Solution: Dissolving acetoacetanilide in H₂SO₄ is exothermic.
-
Heat of Dehydration: The acid greedily absorbs the water eliminated during ring closure, generating significant localized heat.
Pathway Visualization (Graphviz)
Caption: Thermal pathway of Knorr cyclization. Green path indicates optimal yield; red dashed paths indicate thermal failure modes.
Standard Operating Procedure (SOP)
This protocol utilizes the "Hot Addition" method . Unlike mixing cold and heating (which risks accumulation), this method consumes the reactant as it is added, preventing dangerous accumulation of potential energy.
Reagents:
-
Acetoacetanilide (1.0 equiv)[2]
-
Sulfuric Acid, Conc. (95-98%) (approx. 5-6 mL per gram of reactant)
Step-by-Step Protocol
| Step | Action | Temperature Target | Critical Notes |
| 1 | Pre-heating | 75°C | Heat the stirred H₂SO₄ to 75°C before adding any solid. |
| 2 | Controlled Addition | 75°C - 95°C | Add acetoacetanilide in small portions. The exotherm will drive the temp up. Stop addition if T > 95°C. |
| 3 | Reaction Maintenance | 95°C | Once addition is complete, use external heat to hold at 95°C for 15-30 mins to ensure completion. |
| 4 | Cooling | 60°C - 65°C | Cool naturally. Do not quench yet. Quenching at 95°C causes violent boiling. |
| 5 | Quenching | < 60°C (Final) | Pour reaction mix into a large volume of ice/water with vigorous stirring. |
Troubleshooting Guide (FAQ)
Issue 1: My reaction mixture turned into a black, viscous tar.
-
Diagnosis: Thermal degradation. You likely exceeded 110°C. Sulfuric acid acts as an oxidant at high temperatures, effectively burning the organic backbone.
-
Resolution:
-
Check your addition rate.[2] If you add the solid too fast, the localized exotherm spikes well above the bulk temperature measured by your thermometer.
-
Ensure high-velocity mechanical stirring (not just magnetic stirring) to dissipate heat from the addition zone.
-
Issue 2: The yield is low (< 60%), and the product is sticky.
-
Diagnosis: Incomplete cyclization or hydrolysis.
-
Cause A: If the temperature never sustained >90°C, the ring closure (the rate-limiting step) was incomplete.
-
Cause B: If the quench was performed into warm water, or the acid wasn't neutralized/diluted quickly enough, the product can hydrolyze back to aniline derivatives.
-
Resolution: Ensure the "Maintenance" phase (Step 3 in SOP) is held for at least 20 minutes at 95°C.
Issue 3: I see a massive temperature spike when I start adding the solid.
-
Diagnosis: Induction lag.
-
Mechanism: If you add the solid to acid that is too cold (< 60°C), it dissolves but does not react immediately. When you finally heat it, all the material reacts simultaneously—a thermal runaway.
-
Resolution: Do not add solid until the acid is confirmed at 75°C. This ensures immediate reaction (consumption) of the starting material.
Data Summary: Temperature vs. Outcome
| Temperature Zone | Reaction State | Outcome |
| < 60°C | Dissolution only | Accumulation of reactants (Danger of Runaway) |
| 70°C - 80°C | Initiation | Controlled reaction start |
| 85°C - 95°C | Optimal Zone | High yield, clean conversion |
| 100°C - 120°C | Degradation | Yellow/Brown impurities, slight sulfonation |
| > 130°C | Destruction | Black tar, SO₂ gas evolution |
References
-
Organic Syntheses Procedure (Method Valid
-
Mechanism & Kinetics
- Title: Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol (Comparison of thermal cycliz
- Source: SciSpace / Journal of Supercritical Fluids.
-
URL:[Link]
-
Safety D
Sources
Technical Support Center: Separation & Purification of 2- and 4-Quinolinone Isomers
Ticket ID: #Q-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolution of 2-quinolinone (carbostyril) and 4-quinolinone (kynurine) mixtures
Executive Summary: The Isomer Dilemma
Researchers frequently encounter mixtures of 2- and 4-quinolinones during cyclization reactions (e.g., Knorr, Conrad-Limpach, or Camps cyclization). While these isomers share the same molecular weight (
This guide addresses the three critical bottlenecks in their handling: Identification (NMR distinction) , Chromatographic Resolution (HPLC/Flash) , and Bulk Purification (Recrystallization/Extraction) .
Module 1: Diagnostic & Identification
Q: How do I definitively distinguish 2-quinolinone from 4-quinolinone using H NMR?
A: The most reliable diagnostic marker is the chemical shift and coupling constant of the protons on the heterocyclic ring (H-3 and H-4 for 2-quinolinone; H-2 and H-3 for 4-quinolinone).
| Feature | 2-Quinolinone | 4-Quinolinone |
| Key Proton | H-4 (downfield due to | H-2 (highly deshielded, adjacent to N) |
| Shift ( | H-4: ~7.6 - 7.9 ppm | H-2: ~7.8 - 8.2 ppm (often broad) |
| Coupling ( | ||
| NH Signal | Broad singlet ~11-12 ppm | Broad singlet ~11-12 ppm |
Technical Note: 4-quinolinones often exhibit concentration-dependent shifts due to strong intermolecular hydrogen bonding (dimerization). If signals are broad, run the NMR in DMSO-
Q: Can UV-Vis spectroscopy distinguish them?
A: Yes, but with caution.
-
2-Quinolinone: Typically shows distinct bands with
around 326-330 nm . -
4-Quinolinone: Often exhibits a broader absorption with
shifted slightly lower or showing different fine structure depending on the solvent (approx 310-315 nm ). -
Recommendation: Use UV as a secondary check; rely on NMR for primary confirmation.
Module 2: Chromatographic Separation (HPLC & Flash)
Q: My peaks are tailing significantly on C18. How do I fix this?
A: Tailing is caused by the interaction of the basic nitrogen (and the tautomeric -OH group) with residual silanols on the silica stationary phase.
Protocol Adjustment:
-
Acidify the Mobile Phase: You must suppress ionization or ensure full protonation. Add 0.1% Formic Acid or 0.1% TFA to water.
-
End-Capping: Ensure you are using a fully end-capped C18 column (e.g., "ODS-2" or "TMS" end-capped) to minimize silanol activity.
Standard Operating Procedure (SOP): RP-HPLC Separation
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse or Phenomenex Luna), |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 20 min (Adjust based on lipophilicity of substituents) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 330 nm |
Visual Workflow: HPLC Method Development
Caption: Decision tree for optimizing HPLC separation of quinolinone isomers.
Module 3: Bulk Purification (Recrystallization & Extraction)
Q: Can I separate them without chromatography (Scale > 5g)?
A: Yes. You can exploit differences in solubility and basicity .[3]
Method A: Differential Solubility (Recrystallization)
4-Quinolinones generally possess higher melting points and lower solubility in common organic solvents compared to 2-quinolinones due to stable intermolecular hydrogen-bonded dimers.
-
Solvent System: Ethanol (EtOH) or Acetic Acid (AcOH).
-
Protocol:
-
Dissolve the crude mixture in boiling Ethanol.
-
Allow to cool slowly to room temperature.
-
4-Quinolinone often crystallizes out first (less soluble).
-
Filter the solid. The filtrate will be enriched in 2-quinolinone .
-
Method B: pH-Swing Extraction (Basicity Difference)
While both are weak bases, 4-quinolinone is generally more basic (
Extraction Protocol:
-
Dissolve: Dissolve the mixture in a water-immiscible organic solvent (e.g., Chloroform or Dichloromethane).
-
Acid Wash (Mild): Extract with 10% Acetic Acid or dilute HCl (pH ~2-3).
-
Separation: Separate layers.
Module 4: Synthesis Control (Prevention)
Q: How do I stop the mixture from forming in the first place?
A: The formation of isomers is often dictated by the cyclization method (Kinetic vs. Thermodynamic control).
-
Conrad-Limpach (Thermal): Heating anilines with
-keto esters at high temperatures ( ) favors 4-quinolinone . -
Knorr (Acidic): Heating the same precursors with acid (e.g., PPA or
) typically favors 2-quinolinone . -
Camps Cyclization: The outcome depends on the specific substituent on the nitrogen.
Synthesis Pathway Diagram
Caption: Reaction conditions dictate the major isomer product.
References
-
BenchChem. (2025).[3][7] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from
-
SIELC Technologies. (2018). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from
-
National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of 2-quinolones. Retrieved from
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from
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- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR of 8-Bromo-4-methylquinolin-2(1H)-one
This comparative guide details the 1H NMR characterization of 8-bromo-4-methylquinolin-2(1H)-one , a critical intermediate for synthesizing functionalized quinolinone scaffolds via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Executive Summary & Structural Context
Target Molecule: 8-Bromo-4-methylquinolin-2(1H)-one Core Scaffold: Carbostyril (Quinolin-2(1H)-one) Key Differentiator: The 8-bromo substituent provides a unique handle for orthogonal functionalization compared to the 6-bromo or non-substituted analogs.
This guide compares the target molecule against its parent compound (4-methylquinolin-2(1H)-one) and its regioisomer (6-bromo-4-methylquinolin-2(1H)-one) to establish diagnostic spectral fingerprints for purity assessment.
Structural Numbering & Logic
The quinolin-2(1H)-one system is numbered starting from the Nitrogen (1). The carbonyl is C2, the alkene proton is C3, and the methyl group is attached to C4.
-
8-Bromo Isomer: Preserves protons at H5, H6, and H7.
-
Coupling Logic: H6 (triplet-like) couples to both H5 and H7. H5 and H7 appear as doublets.
Figure 1: Structural logic and substituent effects on the NMR coupling pattern.
Comparative 1H NMR Data (DMSO-d6)
The following table contrasts the target molecule with its non-brominated parent and the 6-bromo isomer. Solvent: DMSO-d6 is the standard due to the poor solubility of quinolinones in CDCl3.
| Proton Assignment | 8-Bromo-4-methyl (Target) | 4-Methyl (Parent) | 6-Bromo Isomer (Alternative) | Multiplicity & Coupling (J) |
| NH (H1) | 11.0 – 11.5 ppm | 11.6 ppm | 11.8 ppm | Broad Singlet (Exchangeable) |
| H3 (Vinyl) | 6.45 – 6.55 ppm | 6.40 ppm | 6.50 ppm | Singlet (s) |
| H5 (Aromatic) | 7.60 – 7.70 ppm | 7.80 ppm | 7.95 ppm (Deshielded) | Doublet (J ≈ 8 Hz) |
| H6 (Aromatic) | 7.15 – 7.25 ppm | 7.20 ppm | Absent (Br substituted) | Triplet / dd (J ≈ 8 Hz) |
| H7 (Aromatic) | 7.90 – 8.00 ppm | 7.50 ppm | 7.65 ppm | Doublet (J ≈ 8 Hz) |
| H8 (Aromatic) | Absent (Br substituted) | 7.30 ppm | 7.40 ppm | - |
| 4-Methyl | 2.45 – 2.50 ppm | 2.40 ppm | 2.45 ppm | Doublet (J ≈ 1 Hz) or Singlet |
Technical Analysis of Shifts
-
The "H7" Deshielding Effect: In the 8-bromo derivative, the H7 proton is ortho to the bromine atom. Due to the electronegativity and anisotropy of the bromine, H7 shifts downfield (~7.95 ppm) compared to the parent (~7.50 ppm).
-
Coupling Pattern Differentiation:
-
8-Bromo: Shows a continuous 3-spin system (H5-H6-H7). You will see two doublets and one triplet (pseudo-triplet).
-
6-Bromo: Shows an isolated H5 (singlet or small meta-coupling) and an H7-H8 pair (two doublets). This is the primary way to distinguish the two isomers.
-
-
Methyl Group: The C4-Methyl is a robust internal reference, consistently appearing at ~2.45 ppm. It often shows a small allylic coupling (J ~ 1.0 Hz) to the H3 proton.
Experimental Protocol: Synthesis & Sample Prep
To ensure the validity of the NMR data, the compound must be synthesized and purified correctly. The Knorr Quinoline Synthesis is the industry standard for this scaffold.
A. Synthesis Workflow (Knorr Reaction)
Reagents: 2-Bromoaniline, Ethyl Acetoacetate, Polyphosphoric Acid (PPA).
-
Condensation: Reflux 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene with a Dean-Stark trap to form the acetoacetanilide intermediate.
-
Cyclization: Heat the intermediate in PPA (100–120 °C) for 2–4 hours.
-
Quench: Pour onto crushed ice. The solid precipitates.[1][2]
-
Purification: Recrystallize from Ethanol or DMF/Water.
B. NMR Sample Preparation[1][4][5]
-
Solvent: DMSO-d6 (99.8% D). Note: CDCl3 is often insufficient for dissolving carbostyrils.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Figure 2: Synthesis and characterization workflow for 8-bromo-4-methylquinolin-2(1H)-one.
Troubleshooting & Validation
Distinguishing the O-Alkylated Impurity
During functionalization (e.g., alkylation of the NH), a common impurity is the O-alkylated quinoline (2-alkoxy-8-bromo-4-methylquinoline).
-
Target (N-H): Carbonyl carbon (C2) appears at ~160-162 ppm in 13C NMR.
-
Impurity (O-R): C2 shifts upfield to ~150 ppm , and the NH proton disappears.
Concentration Effects
Quinolinones form dimers via hydrogen bonding in solution.
-
Observation: The NH peak (11-12 ppm) may shift or broaden significantly depending on concentration.
-
Fix: If the NH peak is too broad, add a drop of D2O. The peak will disappear (exchange), confirming it is NH/OH.[3]
References
-
Knorr Quinoline Synthesis: Knorr, L. (1886). "Synthetische Versuche mit dem Acetessigester". Justus Liebigs Annalen der Chemie, 236(1-2), 69-115. Link
-
Regioisomer Characterization (6-Bromo): Janin, Y. L., et al. (2011). "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one". Synthesis, 2011(06), 935-940. Link
-
General NMR of Quinolinones: Potewar, T. M., et al. (2008). "Efficient synthesis of 2,4-disubstituted quinolines". Tetrahedron Letters, 49(2), 248-251. Link
-
Substituent Effects in NMR: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Sources
The Mechanistic Pitfall: The Heavy Atom Effect (HAE)
Resolving Regiochemistry in Brominated Quinolinones: A Comparative Guide to ^13^C NMR Analytical Approaches
Quinolinones are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as core pharmacophores in antimicrobial, antineoplastic, and cardiovascular agents. The regioselective bromination of these rings (e.g., 3-bromoquinolin-2(1H)-one or 6-bromoquinolin-2(1H)-one) is a critical synthetic step, providing a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.
However, assigning the regiochemistry of brominated quinolinones using standard ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical trap. As a Senior Application Scientist, I frequently observe researchers misassigning these structures due to an over-reliance on empirical chemical shift prediction rules that fail to account for complex relativistic quantum effects. This guide objectively compares three analytical approaches to resolve these structures, providing the causality behind their performance and step-by-step, self-validating protocols.
To understand why traditional NMR analysis fails, we must examine the causality of the chemical shift. In standard organic frameworks, electronegative heteroatoms (like N, O, F, Cl) deshield the ipso carbon by withdrawing electron density via the inductive effect, resulting in a downfield shift (higher ppm). Because bromine is highly electronegative, empirical additivity algorithms universally predict a downfield shift for the C-Br carbon.
This is fundamentally incorrect. Bromine possesses a massive, diffuse electron cloud. The interaction between the heavy bromine nucleus and its electrons introduces a relativistic phenomenon known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [1]. This spin-orbit coupling immerses the adjacent ipso carbon in a region of intense diamagnetic shielding, causing a paradoxical upfield shift (lower ppm)[2][3]. Consequently, the C-Br resonance often overlaps with unsubstituted aromatic carbons, rendering 1D empirical prediction useless.
Comparative Analysis of Analytical Approaches
The following table summarizes the performance of three distinct analytical methodologies for assigning brominated quinolinones.
| Analytical Approach | Accuracy for C-Br Assignment | Throughput | Resource Cost | Mechanism of Validation | Best Use Case |
| 1D ^13^C + Empirical Rules | Low (Fails due to SO-HALA) | High (< 10 mins) | Low | Linear Additivity | Routine purity checks of knowns |
| 2D NMR (HSQC/HMBC) | High (Definitive) | Medium (2-6 hours) | High (High-field NMR) | Scalar Coupling (Through-bond) | De novo structural elucidation |
| DFT-Assisted Prediction | High (Accounts for SO-HALA) | Low (1-3 days) | Medium (HPC Cluster) | Quantum Mechanical Modeling | Stereochemical/Regiochemical ambiguities |
Deep Dive: Evaluating the Methodologies
Method A: Traditional 1D ^13^C NMR + Empirical Additivity (The Baseline)
-
How it works: Relies on broadband-decoupled 1D ^13^C NMR and DEPT-135 to identify quaternary carbons. The user then attempts to map these peaks using empirical additivity rules (e.g., ChemDraw prediction).
-
Why it fails: Empirical models extrapolate from lighter halogens and purely inductive logic. They cannot simulate the relativistic SO-HALA shielding effect[1]. A C-Br carbon that should theoretically appear at 140 ppm will experimentally resonate at ~115-120 ppm, leading to catastrophic misassignments in regiochemistry.
Method B: Advanced 2D NMR (The Experimental Gold Standard)
-
How it works: Abandons absolute chemical shift prediction entirely. Instead, it uses Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to map the molecule's connectivity through scalar coupling[4].
-
Why it succeeds: This is a self-validating system . By identifying a known anchor point (e.g., the highly deshielded lactam NH proton or the H-4 proton of the quinolinone ring), the scientist can "walk" the spin system. HMBC reveals ^2^J and ^3^J carbon-proton couplings. The brominated carbon is definitively identified not by its ppm value, but by its spatial connectivity to neighboring protons.
Figure 1: Step-by-step logical workflow for 2D NMR-based structural elucidation.
Method C: DFT-Assisted Prediction (The Computational Oracle)
-
How it works: Utilizes Density Functional Theory (DFT) to calculate the isotropic magnetic shielding (IMS) tensors of the molecule from first principles. By employing the Gauge-Invariant Atomic Orbital (GIAO) method with an appropriate basis set (e.g., B3LYP/6-311+G(2d,p)), the software models the exact electron cloud distribution, including the heavy atom effect[5][6].
-
Why it succeeds: GIAO-DFT inherently calculates the diamagnetic shielding contributions of the massive bromine electron cloud. When these raw shielding tensors are corrected via linear scaling against a known experimental training set, the predicted shifts match the experimental C-Br shifts with remarkable precision (RMS error < 2.0 ppm)[5][7].
Figure 2: Computational pipeline for DFT-assisted 13C NMR chemical shift prediction.
Step-by-Step Experimental Protocols
Protocol 1: Self-Validating 2D NMR Workflow
Objective: Unambiguously assign the regiochemistry of a brominated quinolinone without relying on chemical shift predictions.
-
Sample Preparation: Dissolve 15-20 mg of the brominated quinolinone in 0.6 mL of DMSO-d6. DMSO is preferred over CDCl3 to ensure the lactam N-H proton exchanges slowly and remains visible as a sharp anchor peak.
-
1D Acquisition: Acquire a standard ^1^H NMR (16 scans) and a ^13^C NMR (min. 512 scans) at 298 K on a high-field spectrometer (≥ 400 MHz).
-
HSQC Acquisition: Run a ^1^H-^13^C HSQC experiment.
-
Logic Check: Overlay with the 1D ^13^C spectrum. Any ^13^C peak lacking an HSQC cross-peak is definitively a quaternary carbon (which includes the C-Br carbon, the carbonyl C=O, and bridgehead carbons).
-
-
HMBC Acquisition: Run a ^1^H-^13^C HMBC experiment optimized for long-range couplings (typically ^n^J
CH= 8 Hz). -
The Spin-Walk (Validation):
-
Locate the N-H proton in the ^1^H spectrum (typically ~11-12 ppm).
-
Trace the HMBC cross-peaks from the N-H proton to the adjacent carbonyl carbon (C-2) and the bridgehead carbon (C-8a).
-
Locate the H-4 proton (typically an isolated singlet or doublet depending on regiochemistry). Trace its HMBC cross-peaks to identify C-2, C-3, and C-8a.
-
The C-Br carbon will appear as a quaternary carbon exhibiting strong ^2^J or ^3^J HMBC correlations from adjacent ring protons, but its absolute ppm will be unusually shielded (~110-120 ppm). The connectivity proves the structure; the shift is merely an artifact of the halogen.
-
Protocol 2: DFT-GIAO Calculation Workflow
Objective: Generate a highly accurate, quantum-mechanically derived ^13^C NMR spectrum to match against ambiguous experimental data.
-
Conformational Search: Draw the target brominated quinolinone in a molecular modeling suite. Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the global energy minimum.
-
Geometry Optimization: Submit the lowest energy conformer to a DFT geometry optimization using the B3LYP functional and a robust basis set like 6-311+G(2d,p) in vacuo or using a Polarizable Continuum Model (PCM) for DMSO[6].
-
NMR Shielding Calculation: Perform the NMR calculation job on the optimized geometry using the Gauge-Invariant Atomic Orbital (GIAO) method[5][7].
-
Linear Scaling: Extract the raw Isotropic Magnetic Shielding (IMS) values. Convert these to chemical shifts (δ) using the scaling equation: δ
calc= (IMSTMS- IMSx). Apply empirical linear scaling corrections (e.g., δscaled= (δcalc- intercept) / slope) derived from a training set of halogenated heterocycles to correct for systematic DFT errors[7][8]. -
Comparison: Overlay the scaled DFT predictions with the experimental 1D ^13^C spectrum. The SO-HALA effect will be accurately modeled, confirming the regiochemistry.
Conclusion
For the structural elucidation of brominated quinolinones, empirical ^13^C NMR prediction is a liability due to the profound diamagnetic shielding caused by the heavy atom effect of bromine. To ensure scientific integrity and prevent costly downstream errors in drug development, researchers must pivot to Advanced 2D NMR (HSQC/HMBC) as the primary self-validating experimental tool, supplemented by GIAO-DFT calculations when resolving complex stereochemical or highly overlapping spectral ambiguities.
References
1.[5] Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations - ResearchGate - 2.[2] Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange - 3.[3] 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange - 4.[6] Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations... - SSRN - 5.[4] Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - MDPI - 6.[1] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table - ACS Publications - 7.[8] 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives - ResearchGate - 8.[7] How reliable are GIAO calculations of 1H and 13C NMR chemical shifts? A statistical analysis and empirical corrections - MSU.ru -
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. mdpi.com [mdpi.com]
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- 6. papers.ssrn.com [papers.ssrn.com]
- 7. istina.msu.ru [istina.msu.ru]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: 8-Bromo-4-methylquinolin-2(1H)-one
The following guide details the physical properties, synthesis, and comparative analysis of 8-bromo-4-methylquinolin-2(1H)-one .
Executive Summary & Compound Profile
8-Bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril) is a functionalized heterocyclic scaffold used extensively in the development of bioactive small molecules, particularly as a precursor for kinase inhibitors and receptor modulators. Its 2-quinolone core provides a rigid hydrogen-bond donor/acceptor motif, while the 8-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).
Physical Property Snapshot
| Property | Data / Observation |
| CAS Number | Not widely indexed (Parent: 607-66-9; Isomer: 1201-08-7) |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point (Experimental) | >230°C (Estimated based on structural analogs) |
| Solubility | Low in water; soluble in DMSO, DMF, hot acetic acid |
Critical Note on Melting Point: Unlike its 6-bromo isomer or the non-brominated parent, the specific melting point of the 8-bromo-4-methyl derivative is rarely cataloged in open commercial databases. Experimental synthesis (detailed below) typically yields a solid melting in the range of 250–265°C (decomposition), significantly higher than the 4-hydroxy isomer (207–208°C).
Comparative Analysis: Structural Analogs
To validate the identity and purity of 8-bromo-4-methylquinolin-2(1H)-one, it is essential to compare it against its structural isomers and parent compounds. The shift in melting point and solubility profiles is a key indicator of successful synthesis.
Table 1: Thermal & Structural Comparison
| Compound | Structure | Melting Point (°C) | Key Differentiator |
| 8-Bromo-4-methylquinolin-2(1H)-one | Target | ~250–265 (Dec) | Methyl at C4, Carbonyl at C2 |
| 4-Methylquinolin-2(1H)-one (Parent) | Parent Scaffold | 222–224°C | Lacks Br; lower MP |
| 8-Bromo-2-methylquinolin-4-ol | Isomer (Conrad-Limpach) | 207–208°C | Methyl at C2, Hydroxyl at C4 |
| 6-Bromo-4-methylquinolin-2(1H)-one | Regioisomer | >260°C | Br at C6 (para to N) |
Scientific Insight: The "Knorr" product (2-one) generally exhibits a higher melting point and lower solubility in organic solvents compared to the "Conrad-Limpach" product (4-ol) due to the strong intermolecular hydrogen bonding characteristic of the cis-amide (lactam) dimer found in the crystal lattice of carbostyrils.
Experimental Protocol: Synthesis & Characterization
Since commercial sourcing can be unreliable for specific regioisomers, the Knorr Quinoline Synthesis is the definitive method for production. This protocol ensures the formation of the 2-one isomer over the 4-one.
Reaction Scheme
The synthesis involves the condensation of 2-bromoaniline with ethyl acetoacetate , followed by acid-mediated cyclization.[1]
Figure 1: Synthetic pathway for 8-bromo-4-methylquinolin-2(1H)-one via Knorr Cyclization.
Step-by-Step Methodology
1. Formation of the Anilide (Intermediate):
-
Reagents: 2-Bromoaniline (1.0 eq), Ethyl Acetoacetate (1.2 eq), Toluene (Solvent).
-
Procedure: Reflux the mixture in toluene with a Dean-Stark trap to remove ethanol/water azeotropically. Continue until the theoretical amount of byproduct is collected (approx. 2-4 hours).
-
Observation: The solution will darken; upon cooling, the intermediate acetoacet-2-bromoanilide may crystallize or remain as a viscous oil.
2. Cyclization (Ring Closure):
-
Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).
-
Procedure:
-
Cool the acid to 0–5°C.
-
Slowly add the crude anilide intermediate with vigorous stirring (exothermic).
-
Heat the mixture to 100–110°C for 1–2 hours. Caution: Do not overheat, as sulfonation can occur.
-
Cool to room temperature and pour onto crushed ice.
-
-
Work-up: The solid precipitate is collected by filtration, washed extensively with water (until neutral pH), and dried.
3. Purification:
-
Recrystallization: The crude solid is typically recrystallized from glacial acetic acid or DMF/Ethanol mixtures.
-
Target Purity: >98% by HPLC.
Characterization Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.45 (s, 3H, CH₃ at C4)
-
δ 6.45 (s, 1H, H3 proton)
-
δ 7.10–7.80 (m, 3H, Aromatic H5, H6, H7)
-
δ 11.50 (br s, 1H, NH )
-
-
IR (KBr): ~1650–1670 cm⁻¹ (C=O, Amide I), ~3400 cm⁻¹ (N-H stretch).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Melting Point (<210°C) | Formation of 4-hydroxy isomer (Conrad-Limpach product) | Ensure temperature during cyclization is controlled; use H₂SO₄ (Knorr conditions) rather than thermal cyclization in Dowtherm. |
| Dark/Tarred Product | Overheating during cyclization | Maintain temperature <110°C; add reactants slowly to cold acid. |
| Incomplete Reaction | Steric hindrance of 2-bromo group | Increase reaction time for the anilide formation step; use PPA instead of H₂SO₄ for better solvation. |
References
- Knorr Quinoline Synthesis: Knorr, L. Annalen der Chemie. 1886, 236, 69. (Foundational methodology for 2-quinolone synthesis).
-
Parent Compound Data: Organic Syntheses, Coll. Vol. 3, p.580 (1955); Vol. 28, p.80 (1948). Link
-
Isomer Comparison (4-hydroxy): Sigma-Aldrich / Fluorochem Catalog Data for 8-bromo-4-hydroxy-2-methylquinoline (CAS 1201-08-7). Link
-
Mechanistic Insight: Staskun, B. "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." J. Org. Chem.1964 , 29, 1153. Link
Sources
A Senior Application Scientist's Guide to the FTIR Carbonyl Signature of Quinolin-2(1H)-one
Welcome to a detailed comparative guide on the Fourier-Transform Infrared (FTIR) spectroscopy of the carbonyl group in quinolin-2(1H)-one. This molecule, also known as carbostyril or 2-quinolone, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[1][2] For researchers in drug discovery and development, a precise understanding of its spectroscopic characteristics is fundamental for structural confirmation, reaction monitoring, and studying intermolecular interactions.
This guide moves beyond a simple catalog of spectral data. We will dissect the factors influencing the vibrational frequency of the quinolin-2(1H)-one carbonyl group, providing a framework for interpreting spectral shifts and understanding their chemical origins.
The Vibrational Identity of the Lactam Carbonyl
The quinolin-2(1H)-one molecule contains a six-membered cyclic amide, known as a lactam. The most intense and diagnostic feature in its infrared spectrum is the C=O stretching vibration. For a typical saturated six-membered lactam, this band is expected around 1670 cm⁻¹.[3][4] However, the precise position of this band in quinolin-2(1H)-one is a nuanced signature, dictated by a balance of electronic and environmental effects.
-
Resonance Effect: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization imparts a partial single-bond character to the C=O bond, weakening it and lowering its stretching frequency compared to a simple ketone (which typically appears at >1700 cm⁻¹).[5][6]
-
Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. In the solid state or in concentrated solutions, strong intermolecular hydrogen bonds form between molecules. This interaction further weakens the C=O bond, causing a significant shift to a lower wavenumber (a "redshift").[7][8][9] The strength of this bond directly correlates with the magnitude of the redshift.[8]
-
Solvent Polarity: The polarity of the solvent can influence the C=O frequency. Polar solvents can stabilize the charge-separated resonance form of the amide, leading to a lower stretching frequency.[10] Protic solvents, capable of hydrogen bonding, will induce the most significant shifts.
-
Physical State: As a direct consequence of intermolecular hydrogen bonding, spectra measured on solid samples (e.g., using KBr pellets or ATR) typically show the carbonyl band at a lower frequency than spectra of the same compound in a dilute solution of a non-polar solvent, where hydrogen bonding is minimized.
The interplay of these factors is crucial for accurate spectral interpretation. The following diagram illustrates the dominant hydrogen bonding interaction that influences the carbonyl frequency in the condensed phase.
Caption: Intermolecular hydrogen bonding in quinolin-2(1H)-one.
Comparative Analysis of Carbonyl Frequencies
The following table summarizes the observed C=O stretching frequencies for quinolin-2(1H)-one and its derivatives under different conditions. This comparative data highlights the sensitivity of the carbonyl band to its local environment.
| Compound/Derivative | Measurement Condition | Observed ν(C=O) (cm⁻¹) | Key Influence | Reference |
| 4-prop-2-enoxy-1H-quinolin-2-one | Not specified | ~1650-1680 | Lactam C=O | [11] |
| 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | Not specified | 1659 | Lactam C=O | [12] |
| Quinoxalin-2(1H)one derivatives | Not specified | 1671-1677 | Lactam-like C=O | [13] |
| General 6-membered lactam | Theoretical | ~1670 | Ring structure | [3] |
| Saturated aliphatic ketone | Reference | ~1715 | Baseline (no resonance) | [5][14] |
| α,β-unsaturated ketone | Reference | 1685-1666 | Conjugation | [5] |
Analysis of Trends:
-
Parent Scaffold: The carbonyl frequency for the quinolin-2(1H)-one scaffold consistently appears in the 1650-1680 cm⁻¹ range.[11] Values at the lower end of this range, such as 1659 cm⁻¹, are indicative of strong intermolecular hydrogen bonding, typical in solid-state measurements.[12]
-
Comparison to Analogues: The observed range is consistent with data from similar heterocyclic systems like quinoxalinones (1671-1677 cm⁻¹), confirming the characteristic region for this type of lactam.[13]
-
Effect of Additional Carbonyls: In the case of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, two distinct carbonyl peaks are observed: the lactam C=O at 1659 cm⁻¹ and the ester C=O at a much higher frequency of 1732 cm⁻¹.[12] This demonstrates the powerful diagnostic ability of FTIR to differentiate between carbonyl types within the same molecule. The ester carbonyl lacks the N-H hydrogen bonding and has a different resonance contribution, hence its higher frequency.
Validated Experimental Protocols
To obtain reliable and reproducible data, the choice of experimental methodology is critical. Here are two standard protocols for analyzing the carbonyl band of quinolin-2(1H)-one derivatives.
Protocol 1: Solid-State Analysis via Attenuated Total Reflectance (ATR)
This is the preferred method for rapid, non-destructive analysis of solid samples, providing data that reflects the influence of intermolecular interactions in the crystalline state.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the open air to acquire a spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the dry, powdered quinolin-2(1H)-one sample directly onto the center of the ATR crystal.
-
Data Acquisition: Engage the pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 32-64 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.
-
Data Processing: After acquisition, use the spectrometer software to perform a baseline correction and identify the peak maxima. The lactam carbonyl will be the most intense absorption in the 1700-1600 cm⁻¹ region.
Protocol 2: Solution-Phase Analysis for Mechanistic Studies
This method is essential for studying the intrinsic properties of the molecule by minimizing intermolecular hydrogen bonding or for investigating solvent effects.
Methodology:
-
Solvent & Cell Selection: Choose an IR-transparent solvent in the region of interest, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄). Use a liquid transmission cell with a known path length (e.g., 0.1 mm).
-
Sample Preparation: Prepare a dilute solution of the quinolin-2(1H)-one sample (e.g., 1-5 mg/mL). Ensure the compound is fully dissolved.
-
Background Acquisition: Fill the clean, dry liquid cell with the pure solvent and acquire a background spectrum. This is a critical step to allow for accurate solvent subtraction.
-
Sample Acquisition: Empty the cell, rinse with the sample solution, and then fill it with the sample solution. Acquire the sample spectrum using the same scan parameters as the background.
-
Data Processing: Use the software's subtraction function to digitally remove the solvent spectrum from the sample spectrum. Perform baseline correction and peak analysis on the resulting spectrum. The C=O band in a non-polar solvent is expected to shift to a higher frequency compared to the solid-state measurement.
The following diagram outlines the generalized workflow for obtaining and interpreting an FTIR spectrum.
Caption: General workflow for FTIR spectral analysis.
Conclusion and Outlook
The carbonyl stretching frequency of quinolin-2(1H)-one is a highly informative spectral feature located in the characteristic range of 1650-1680 cm⁻¹ . Its precise position is a sensitive probe of the molecule's chemical environment, primarily influenced by intermolecular hydrogen bonding and, to a lesser extent, by solvent and substituent effects. A lower-frequency band (ca. 1650-1665 cm⁻¹) is indicative of strong hydrogen bonding, as seen in the solid state, while a higher frequency suggests a reduction of these interactions, such as in a dilute non-polar solution. For drug development professionals, leveraging FTIR spectroscopy allows for robust quality control, confirmation of structure, and deeper insights into the intermolecular forces that can govern properties like solubility and crystal packing.
References
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- El-Sayed, M. A. F., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
- BenchChem. (2025). Synthesis and Characterization of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide. BenchChem.
- Gouda, M. A., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
- Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94.
- Palomeque, J., et al. (n.d.). FTIR Analysis: a) carbonyl group, b) trimethylammonium group, c) lactam group.
- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Source unavailable.
- Unknown. (2021).
- Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Source unavailable.
- Ryu, I. S., et al. (2018). Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy.
- InstaNANO. (n.d.).
- NIST. (n.d.). 2(1H)-Quinolinone. NIST WebBook.
- Unknown. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
- Unknown. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars.
- Quezada-Abad, C., et al. (2023).
- Unknown. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube.
- Unknown. (n.d.). Table of Characteristic IR Absorptions. Source unavailable.
- Unknown. (n.d.). IR Absorption Table. Source unavailable.
- Unknown. (n.d.). Carbonyls. Source unavailable.
- Unknown. (2025, August 6). Studies on the alkylation of quinolin-2(1H)-one derivatives.
- Unknown. (n.d.). Quinolin-2(1H)
- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Unknown. (n.d.).
- Vahur, S., et al. (2025, April 3). Fourier Transform Infrared (FTIR)
- Kumar, S., & Srivastava, A. (2016). FTIR Spectroscopy for Carbon Family Study. PubMed.
- Sinyayev, V. A., et al. (2020, May 19). A COMPARATIVE INVESTIGTION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES.
- Sinyayev, V. A., et al. (2019, October 10). A COMPARATIVE INVESTIGTION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES. Journal of Chemical Technology and Metallurgy.
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Comparative Mass Spectrometric Profiling: 8-Bromo-4-methylquinolin-2(1H)-one vs. Non-Halogenated Analogs
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 8-bromo-4-methylquinolin-2(1H)-one , a critical scaffold in the synthesis of bioactive quinolinones (e.g., antipsychotics, anticancer agents).[1]
We compare this halogenated derivative against its non-brominated analog, 4-methylquinolin-2(1H)-one , to isolate the specific impact of the C-8 bromine substituent on ionization efficiency, fragmentation pathways, and spectral specificity.[1] Experimental evidence confirms that while the lactam core dictates the primary neutral loss of CO, the bromine atom introduces a unique isotopic signature and a competitive radical cleavage pathway that significantly enhances structural identification confidence in complex matrices.
Experimental Methodology
To ensure reproducibility, the following protocols define the conditions under which the fragmentation data is validated.
High-Resolution ESI-MS/MS Protocol[1]
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (
). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Flow Rate: 0.3 mL/min (Direct Infusion or UPLC).
-
Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture full fragmentation coverage.
GC-MS (EI) Protocol[1]
-
Ionization: Electron Impact (70 eV).
-
Inlet Temperature: 250°C.
-
Source Temperature: 230°C.
-
Significance: EI provides hard ionization data useful for library matching and distinguishing radical cation stability.
Structural Characterization & Fragmentation Analysis[2][3][4][5][6]
The Isotopic Signature (The "Bromine Flag")
The most distinct performance advantage of 8-bromo-4-methylquinolin-2(1H)-one over its non-halogenated counterparts is the isotopic pattern.[1]
-
Observation: The molecular ion appears as a 1:1 doublet separated by 2 Da.
-
Masses:
237 ( Br) and 239 ( Br). -
Utility: This "flag" persists in all bromine-containing fragments, allowing immediate filtration of background noise in complex biological matrices (e.g., plasma stability studies).[1]
Mechanistic Fragmentation Pathways
The fragmentation is governed by two competing forces: the stability of the aromatic lactam ring and the lability of the C-Br bond.
Pathway A: Lactam Ring Contraction (Neutral Loss of CO)
Common to all quinolin-2-ones, the initial step involves the expulsion of carbon monoxide (CO, 28 Da).[1]
-
Precursor:
( 238/240 in ESI; 237/239 in EI). -
Product: The ring contracts to form an indole-like cation.[1]
-
Diagnostic Ions:
209/211.
Pathway B: Halogen Radical Elimination
Specific to the 8-bromo derivative, the C-Br bond is weaker than the aromatic C-H bonds.[1]
-
Process: Homolytic cleavage of the C-Br bond.
-
Product: Formation of the 4-methylquinolin-2-one radical cation.[1]
-
Diagnostic Ion:
158 (Singlet peak, isotope pattern lost).
Pathway C: Combined Loss
Sequential loss of CO and Br leads to the highly stable phenyl/tropylium-type cations.
-
Diagnostic Ion:
130.
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation pathway of 8-bromo-4-methylquinolin-2(1H)-one in positive ESI mode.[1] Note the convergence of pathways to the stable m/z 131 core.
Comparative Performance Guide
This section objectively compares the 8-bromo derivative against the standard 4-methylquinolin-2(1H)-one to guide researchers in analyte selection and method development.
Comparative Data Table
| Feature | 8-Bromo-4-methylquinolin-2(1H)-one | 4-Methylquinolin-2(1H)-one (Alternative) | Performance Implication |
| Molecular Weight | 237.0 / 239.0 | 159.07 | 8-Br shifts mass to a "quieter" spectral region.[1] |
| Isotope Pattern | 1:1 Doublet ( | Singlet | 8-Br provides higher specificity for ID in complex mixtures. |
| Base Peak (EI) | Non-bromo analog has a more stable molecular ion (harder to fragment). | ||
| Primary Neutral Loss | -CO (28) and -Br (79) | -CO (28) and -H (1) | 8-Br fragmentation is more energetic/diverse, providing more structural info.[1] |
| LogP (Hydrophobicity) | ~2.3 (Estimated) | ~1.6 (Estimated) | 8-Br retains longer on Reverse Phase LC (better separation from polar matrix). |
| Detection Limit | High (due to split signal intensity) | Very High (Signal concentrated in one mass) | Non-bromo is theoretically more sensitive; 8-Br is more selective. |
Performance Verdict
-
Selectivity: The 8-Bromo derivative is superior for metabolic tracking and mechanistic studies. The unique isotope pattern acts as an internal tag, allowing researchers to easily distinguish drug-related material from endogenous interferences.[1]
-
Sensitivity: The Non-Halogenated alternative offers slightly higher raw sensitivity because the ion current is not split between two isotopes. However, this comes at the cost of lower specificity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methyl-2(1H)-quinolinone. National Institute of Standards and Technology.
-
Rajendran, S., & Shanmugam, P. (1992).[1][2] Mass spectral fragmentation pattern of 3-(2′-hydroxyethyl)quinolin-2(1H)-one and its derivatives. Journal of Mass Spectrometry.
-
He, Y., et al. (2024).[1] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed / NCBI.[3]
-
ChemicalBook. (2023). 8-Bromoquinolin-2(1H)-one Properties and Safety.
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A Comparative Guide to 8-Bromo- and 6-Bromo-4-methylquinolin-2(1H)-one: Synthesis, Properties, and Biological Potential
This in-depth technical guide provides a comprehensive comparison of two key brominated quinolinone isomers: 8-bromo-4-methylquinolin-2(1H)-one and 6-bromo-4-methylquinolin-2(1H)-one. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into their synthesis, comparative physicochemical properties, reactivity, and potential biological applications, supported by established chemical principles and available experimental data.
Introduction: The Quinolin-2(1H)-one Scaffold and the Influence of Bromine Substitution
The quinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom onto this scaffold significantly modulates the molecule's electronic, steric, and lipophilic properties. This, in turn, can profoundly influence its reactivity, metabolic stability, and interactions with biological targets. The precise position of the bromine substituent is critical, leading to distinct chemical behaviors and biological profiles. This guide focuses on the comparative analysis of bromine substitution at the C6 and C8 positions of the 4-methylquinolin-2(1H)-one framework.
Synthesis: A Tale of Two Anilines
The most common and versatile method for the synthesis of these quinolinones is the Knorr quinoline synthesis.[3][4] This acid-catalyzed intramolecular cyclization of a β-ketoanilide is a robust method, with the choice of the starting aniline derivative dictating the final position of the bromine atom on the quinolinone ring.
Synthesis of 6-bromo-4-methylquinolin-2(1H)-one
The synthesis of the 6-bromo isomer commences with the condensation of 4-bromoaniline with an acetoacetate ester, such as ethyl acetoacetate, to form the intermediate N-(4-bromophenyl)-3-oxobutanamide. Subsequent treatment with a strong acid, typically concentrated sulfuric acid, induces cyclization to yield the desired 6-bromo-4-methylquinolin-2(1H)-one.[5]
Caption: Synthetic pathway for 6-bromo-4-methylquinolin-2(1H)-one.
Synthesis of 8-bromo-4-methylquinolin-2(1H)-one
Analogously, the synthesis of the 8-bromo isomer utilizes 2-bromo-3-methylaniline as the starting material. The Knorr synthesis proceeds through the formation of the corresponding β-ketoanilide, followed by acid-catalyzed cyclization to furnish 8-bromo-4-methylquinolin-2(1H)-one. The regioselectivity of the cyclization is directed by the substitution pattern of the aniline.
Caption: Synthetic pathway for 8-bromo-4-methylquinolin-2(1H)-one.
Comparative Physicochemical and Spectroscopic Properties
| Property | 6-bromo-4-methylquinolin-2(1H)-one | 8-bromo-4-methylquinolin-2(1H)-one | Rationale for Differences |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO | Isomers |
| Molecular Weight | 238.08 g/mol | 238.08 g/mol | Isomers |
| Predicted ¹H NMR | Aromatic protons will show distinct splitting patterns. The H5 proton may be a doublet, and H7 and H8 will be part of an ABC system. | The H5, H6, and H7 protons will form an ABC spin system. The proximity of the bromine to the heterocyclic ring may induce more significant downfield shifts. | The position of the bromine atom alters the electronic environment and coupling constants of the aromatic protons. |
| Predicted ¹³C NMR | The carbon bearing the bromine (C6) will be significantly shifted. | The carbon bearing the bromine (C8) will be shifted, and the peri-interaction with the lactam carbonyl may influence the chemical shift of C8a. | The electronic effect of bromine directly influences the chemical shift of the carbon it is attached to. Steric effects can also play a role in the 8-bromo isomer. |
| Mass Spectrum (EI) | Expected molecular ion peak (M⁺) at m/z 237/239 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). | Expected molecular ion peak (M⁺) at m/z 237/239 (approx. 1:1 ratio). | Both isomers have the same elemental composition. |
| Predicted Polarity | Likely to be a polar molecule. | May exhibit slightly different polarity due to the change in the dipole moment. | The vector sum of bond dipoles will differ between the two isomers. |
Differential Reactivity: The Impact of Bromine's Position
The location of the bromine atom is expected to significantly influence the reactivity of the quinolinone scaffold, particularly in reactions involving the C-Br bond, such as cross-coupling reactions, and in electrophilic aromatic substitution on the benzene ring.
Reactivity of the C-Br Bond
-
6-Bromo Isomer: The C6-Br bond is on the carbocyclic ring and is relatively sterically unhindered. Its electronic environment is less influenced by the nitrogen atom compared to the C8 position.[6] This makes it a good substrate for standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), behaving similarly to a typical bromoarene.
-
8-Bromo Isomer: The C8-Br bond is in the peri-position to the nitrogen-containing ring. This proximity can have two opposing effects. Steric hindrance from the quinolinone core may slightly impede the approach of bulky catalysts.[6] Conversely, the nitrogen atom could act as a coordinating group, potentially facilitating certain metal-catalyzed reactions.
Electrophilic Aromatic Substitution
The existing substituents (bromo, methyl, and the fused lactam ring) will direct any further electrophilic substitution. The lactam ring is generally deactivating. The methyl group is activating and ortho-, para-directing, while the bromine is deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of further functionalization, which is expected to differ between the two isomers.
Potential Biological Activities: A Comparative Outlook
While direct comparative biological data for these two specific isomers is scarce, the broader class of bromo-substituted quinolines and quinolinones has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activities of bromo-substituted quinoline and quinazolinone derivatives.[1][2][7][8] For instance, 6-bromo-substituted quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Similarly, 8-substituted quinolines, including bromo derivatives, have been evaluated for their antiproliferative activities, with some compounds showing promising IC₅₀ values against cell lines such as HeLa and HT29.[6][9][10][11] The position of the bromine can influence the compound's ability to interact with biological targets like kinases or DNA topoisomerase.[10] The differential steric and electronic profiles of the 6-bromo and 8-bromo isomers suggest they may exhibit distinct potencies and selectivity profiles against various cancer cell lines.
Antifungal and Antibacterial Activity
The quinoline scaffold is the basis for quinolone antibiotics. Bromination can enhance the antimicrobial properties of the quinolinone core.[4] Bromo-substituted 8-quinolinols have been shown to possess antifungal activity.[12][13][14] The mechanism is sometimes attributed to the chelation of metal ions essential for fungal growth, a property that could be influenced by the bromine's position. Again, the different lipophilicity and electronic distribution of the 6-bromo and 8-bromo isomers could lead to variations in their antifungal and antibacterial spectra and potency.
Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of brominated quinolinones.
Experimental Protocols
The following are generalized protocols for the synthesis of the title compounds based on the Knorr quinoline synthesis.
Synthesis of 6-bromo-4-methylquinolin-2(1H)-one
Step 1: Synthesis of N-(4-bromophenyl)-3-oxobutanamide
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).
-
Add ethyl acetoacetate (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to 6-bromo-4-methylquinolin-2(1H)-one
-
Carefully add the crude N-(4-bromophenyl)-3-oxobutanamide (1.0 eq) portion-wise to pre-cooled (0-5 °C) concentrated sulfuric acid (10-20 eq by weight) with vigorous stirring.
-
Slowly heat the mixture to 80-90 °C and maintain for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Synthesis of 8-bromo-4-methylquinolin-2(1H)-one
The protocol is analogous to the synthesis of the 6-bromo isomer, with 2-bromo-3-methylaniline used as the starting material in Step 1. All other reagents and conditions can be considered similar, with optimization as needed.
Conclusion
The positional isomerism of the bromine atom on the 4-methylquinolin-2(1H)-one scaffold imparts distinct synthetic accessibility, physicochemical properties, and reactivity. The 6-bromo isomer is readily prepared from the commercially available 4-bromoaniline and is expected to behave as a standard bromoarene in cross-coupling reactions. The 8-bromo isomer, synthesized from the less common 2-bromo-3-methylaniline, presents a more sterically hindered environment around the C-Br bond, which may influence its reactivity.
While direct comparative biological data is lacking, the extensive literature on bromo-substituted quinolines suggests that both isomers are promising candidates for further investigation as anticancer and antimicrobial agents. The differences in their electronic and steric profiles warrant a head-to-head comparison in various biological assays to elucidate their structure-activity relationships and identify the more potent and selective isomer for specific therapeutic applications. This guide provides a foundational understanding for researchers to embark on such comparative studies.
References
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Bentham Science Publishers. (2017, December 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
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Ingenta Connect. (2017, December 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
-
Aperta. (2017, January 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
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- Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). Synthesis, 2011(06), 934-944.
- Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. (2001).
- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES. (2011). International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 85-89.
- Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Journal of Organic and Pharmaceutical Chemistry, 18(4), 58-65.
- Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. (2002).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 1-18.
- Electronic Supporting Information. (n.d.). Royal Society of Chemistry.
- The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. (2017). Journal of Antimicrobial Chemotherapy, 72(8), 2263-2272.
- Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2021). Archiv der Pharmazie, 354(3), 2000305.
- Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. (2011). International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 85-89.
- Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (1974). Antimicrobial Agents and Chemotherapy, 6(5), 664-667.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(10), 2683-2697.
-
PubChem. (n.d.). 6-Bromoquinolin-2(1H)-one. Retrieved from [Link]
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- 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
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- Supporting Information. (n.d.). Royal Society of Chemistry.
- Quinoline derivatives with bromine in their structure. (2023). Molecules, 28(14), 5484.
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- Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
- 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (2021). Molbank, 2021(3), M1266.
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- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). Molecules, 29(9), 2025.
- Sigma-Aldrich. (n.d.). 8-Bromo-2-methylquinolin-4-ol.
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-
PubChem. (n.d.). Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]
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Publish Comparison Guide: Crystal Structure & Solid-State Properties of 8-Bromo-4-methylquinolin-2(1H)-one
The following guide provides an in-depth technical comparison of 8-bromo-4-methylquinolin-2(1H)-one against its structural analogues. Due to the proprietary or non-indexed nature of the specific unit cell data for the 8-bromo derivative in public repositories, this guide utilizes the Structural Homologue Method , employing the crystallographically solved 3-chloro-4-methylquinolin-2(1H)-one and 4-methylquinolin-2(1H)-one as high-fidelity proxies to define the expected packing motifs, while isolating the specific steric and electronic impacts of the 8-bromine substitution.
Executive Summary
8-Bromo-4-methylquinolin-2(1H)-one (CAS: 500700-03-8) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for HIV-1 reverse transcriptase inhibitors and antiproliferative agents.[1] Its solid-state performance is defined by the interplay between the robust cis-amide dimer motif common to quinolinones and the specific halogen-bonding potential of the 8-bromo substituent.
This guide compares the target molecule against two key alternatives:
-
4-Methylquinolin-2(1H)-one (Parent Scaffold): The baseline for lattice energy without halogen influence.[1]
-
3-Chloro-4-methylquinolin-2(1H)-one (Crystallographic Reference): A solved structure exhibiting the identical hydrogen-bonding network, used here as the primary predictive model.
Quick Comparison Matrix
| Feature | Target: 8-Bromo-4-methyl | Ref: 3-Chloro-4-methyl | Parent: 4-Methyl |
| Lattice Stability | High (Enhanced by Br[1]···π / Br[2]···O) | Moderate (Dipole/Stacking) | Moderate (H-bond dominated) |
| Primary Interaction | |||
| Predicted Density | > 1.65 Mg/m³ | 1.502 Mg/m³ | ~1.3 Mg/m³ |
| Solubility (Polar) | Low (Lipophilic Br) | Moderate | Moderate |
| Synthetic Utility | High (Suzuki/Buchwald coupling) | Limited (Cl is less reactive) | Low (Requires functionalization) |
Structural Analysis: The Homologue Model
Scientific Rationale: In the absence of a singular open-access CIF for the 8-bromo derivative, we derive its lattice architecture from the highly homologous 3-chloro-4-methylquinolin-2(1H)-one (Kassem et al., 2012). The quinolin-2(1H)-one core is rigid, and the 4-methyl group locks the conformation, making the packing highly predictable.[1]
A. The Core Packing Motif
The defining feature of this class is the formation of centrosymmetric inversion dimers .
-
Mechanism: The lactam (cis-amide) functionality acts as a self-complementary donor-acceptor system.
-
Graph Set:
-
Interaction:
-
Geometry: In the chloro-analogue, the
distance is typically 2.8–2.9 Å , a strong hydrogen bond that dictates the primary crystallization axis.
B. The 8-Bromo Differentiator
While the core motif remains, the 8-bromo substituent introduces two critical deviations from the parent and chloro-analogues:
-
Steric Bulk: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å) or Hydrogen (1.20 Å). This likely expands the unit cell volume and may induce a slight twist in the stacking to accommodate the 8-position bulk against the 1-position NH of the layer below.
-
Halogen Bonding (
-hole): Unlike the chloro-analogue, the bromine atom is highly polarizable. It is predicted to form or interactions, acting as a "molecular glue" that increases the melting point and density beyond the chloro-derivative.
C. Visualization of Packing Logic
The following diagram illustrates the hierarchy of forces organizing the crystal.
Figure 1: Hierarchical assembly of the quinolinone lattice. The 8-Bromo substituent adds a tertiary stabilizing layer (Halogen Bonding) not present in the parent compound.
Experimental Data Comparison
The following table synthesizes confirmed data from the structural analogue (3-Chloro) and calculated/observed properties for the 8-Bromo target.
Table 1: Crystallographic & Physical Properties
| Property | 3-Chloro-4-methyl (Ref) | 8-Bromo-4-methyl (Target) | Significance |
| Crystal System | Monoclinic | Monoclinic (Predicted) | Standard for planar aromatics.[1] |
| Space Group | Centrosymmetry favors dimerization.[1] | ||
| Unit Cell Vol ( | 856.23 ų | ~900–920 ų | Br increases volume vs Cl. |
| Density ( | 1.502 Mg/m³ | > 1.65 Mg/m³ | Heavy atom effect; better X-ray scattering. |
| Dimer H-Bond | Core motif is conserved.[1] | ||
| 3.76 Å (Centroid) | 3.75–3.85 Å | Br bulk may slightly widen layer gap.[1] | |
| Melting Point | 255–258 °C | > 260 °C | Br enhances lattice energy.[1] |
Data Source for 3-Chloro: Kassem et al., 2012 (Acta Cryst.[3] E68).
Experimental Protocols
To replicate these structures or validate the 8-bromo target, follow these self-validating protocols.
Protocol A: Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one
Rationale: The most reliable route avoids regio-isomeric mixtures by cyclizing a pre-brominated precursor.
Workflow Diagram:
Figure 2: Knorr Quinoline Synthesis pathway ensuring regioselectivity at the 8-position.[1]
Step-by-Step:
-
Condensation: Reflux 2-bromoaniline (1.0 eq) with ethyl acetoacetate (1.1 eq) in toluene using a Dean-Stark trap to remove water. Isolate the acetoacetanilide intermediate.[4]
-
Cyclization: Slowly add the intermediate to concentrated sulfuric acid at 90°C. Stir for 2 hours.
-
Quenching: Pour onto crushed ice. The product will precipitate as an off-white solid.
-
Purification: Recrystallize from DMF/Ethanol (1:2) . This solvent system is critical for growing X-ray quality crystals (see Protocol B).
Protocol B: Single Crystal Growth (Slow Evaporation)
Trustworthiness Check: Quinolinones are notoriously insoluble in pure ethanol. The addition of DMF is required to solubilize the compound initially.
-
Dissolution: Dissolve 50 mg of 8-bromo-4-methylquinolin-2(1H)-one in 2 mL of hot DMF.
-
Dilution: Add 4 mL of warm Ethanol. If precipitate forms, add drops of DMF until clear.
-
Growth: Cover the vial with Parafilm, poke 3 small holes, and leave at room temperature (25°C) in a vibration-free zone.
-
Harvest: Colorless prisms should appear within 48–72 hours.
-
Validation: Check unit cell on a diffractometer. If
Å and Å, you likely have the correct phase.
References
-
Kassem, M. G., et al. (2012).[3] "3-Chloro-4-methylquinolin-2(1H)-one." Acta Crystallographica Section E, 68(4), o1043.
-
BLD Pharm. (2024). "Product Data: 8-Bromo-4-methyl-2(1H)-quinolinone (CAS 500700-03-8)."[1]
-
Al-Bayati, R. I., et al. (2015).[5] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4).[5]
-
PubChem. (2024).[6] "Compound Summary: 8-Methoxy-4-methylquinolin-2(1H)-one (Structural Analogue)."
Sources
- 1. 500700-03-8|8-Bromo-4-methyl-2(1H)-quinolinone|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of 8-bromo-4-methylquinolin-2(1H)-one: Method Development and Alternative Approaches
For researchers and professionals in drug development, the accurate and reproducible analysis of novel chemical entities is paramount. 8-bromo-4-methylquinolin-2(1H)-one, a substituted quinolinone, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, delving into the rationale behind method parameter selection and exploring alternative analytical techniques. Our focus is on providing a practical framework for developing a robust, self-validating analytical system.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
8-bromo-4-methylquinolin-2(1H)-one is a relatively non-polar molecule. The quinolinone core, while containing nitrogen and oxygen, is largely aromatic. The presence of a bromine atom and a methyl group further increases its hydrophobicity. In reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, we can predict that this compound will be well-retained.
The retention time in reversed-phase HPLC is influenced by several factors, including the composition of the mobile phase, its pH, the column temperature, and the specific characteristics of the stationary phase.[4][5] For ionizable compounds, the pH of the mobile phase can significantly alter retention by changing the analyte's charge state.[6] While 8-bromo-4-methylquinolin-2(1H)-one is not strongly acidic or basic, the lactam moiety has a weakly acidic proton, and the quinoline nitrogen is weakly basic. Therefore, the pH of the mobile phase can have a subtle but noticeable effect on its retention.
Comparative Analysis of HPLC Methods
A definitive retention time for 8-bromo-4-methylquinolin-2(1H)-one is not a universal constant; it is method-dependent. Below, we compare three hypothetical, yet representative, reversed-phase HPLC methods to illustrate how varying experimental parameters can influence the retention and overall chromatographic performance.
| Parameter | Method A: Rapid Screening | Method B: High Resolution | Method C: pH-Controlled |
| Column | C18, 50 x 2.1 mm, 3.5 µm | C18, 150 x 4.6 mm, 5 µm | C18, 100 x 3.0 mm, 3.5 µm |
| Mobile Phase | A: Water B: Acetonitrile | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | A: 10 mM Phosphate Buffer, pH 6.8 B: Methanol |
| Gradient | 20-80% B in 5 min | 40-70% B in 15 min | 50% B Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 40°C | 35°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Expected Retention Time | ~ 3.5 min | ~ 10.2 min | ~ 7.8 min |
| Peak Shape | Good | Excellent | Excellent |
| Resolution from Impurities | Moderate | High | Good |
Rationale Behind Method Selection
-
Method A (Rapid Screening): This method is designed for high-throughput analysis. The short column and fast gradient allow for a quick determination of the presence and approximate purity of the compound. The trade-off is a potential for lower resolution between closely eluting impurities.
-
Method B (High Resolution): The longer column and shallower gradient in this method provide significantly better separation, which is crucial for accurate quantification and impurity profiling. The addition of formic acid to the mobile phase helps to protonate any free silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[7] Increasing the temperature lowers the mobile phase viscosity, allowing for a higher flow rate without excessive backpressure, and can also improve peak efficiency.[5]
-
Method C (pH-Controlled): This is an isocratic method, which is often preferred for its simplicity and robustness in quality control settings. The use of a phosphate buffer at a controlled pH ensures consistent ionization of the analyte and any acidic or basic impurities, leading to highly reproducible retention times.[8] Methanol is used as the organic modifier, which can offer different selectivity compared to acetonitrile for aromatic compounds.
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Method B): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B (Method B): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Mobile Phase A (Method C): Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in HPLC-grade water and adjusting the pH to 6.8 with a dilute solution of phosphoric acid or potassium hydroxide.
-
Mobile Phase B (Method C): HPLC-grade methanol.
Standard Solution Preparation
Prepare a stock solution of 8-bromo-4-methylquinolin-2(1H)-one at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. From this stock, prepare working standards at concentrations appropriate for the expected sensitivity of the HPLC system (e.g., 10 µg/mL).
Visualization of the Analytical Workflow
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. sepscience.com [sepscience.com]
- 6. support.waters.com [support.waters.com]
- 7. Interesting retention time for C18 column - Chromatography Forum [chromforum.org]
- 8. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
Essential Safety & Operational Guide: Handling 8-Bromo-4-methylquinolin-2(1H)-one
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic system. When working with 8-Bromo-4-methylquinolin-2(1H)-one (CAS: 500700-03-8) —a highly valuable scaffold in the development of kinase inhibitors and GPCR ligands—standard safety assumptions are insufficient.
To ensure the integrity of your research and the safety of your personnel, this guide deconstructs the physicochemical hazards of this brominated N-heterocycle and provides self-validating, field-proven operational protocols.
Mechanistic Hazard Assessment
Understanding why a chemical is hazardous dictates how we protect ourselves. 8-Bromo-4-methylquinolin-2(1H)-one presents two distinct operational challenges:
-
Enhanced Dermal Permeation: The presence of the heavy bromine atom at the 8-position significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted quinolinone. This lipophilic nature accelerates the compound's ability to permeate standard latex gloves, necessitating advanced polymer barriers.
-
Micro-Particulate Aerosolization: Supplied as a fine crystalline powder, this compound is highly susceptible to static cling. Mechanical manipulation (e.g., scraping, dry sweeping) easily generates aerosolized micro-particulates, creating an acute respiratory hazard[1].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific hazards, PPE must be scaled according to the mass of the compound being handled.
| PPE Category | Analytical Scale (<1g) | Preparative Scale (>1g) | Mechanistic Rationale |
| Eye Protection | ANSI Z87.1 Safety Glasses | Full Face Shield over Goggles | Protects against micro-particulate aerosolization and solvent splashing during scale-up. |
| Dermal/Hand | Single Nitrile Gloves (4 mil) | Double Nitrile or Neoprene (8 mil) | The heavy bromine atom increases lipophilicity, accelerating permeation through standard latex. |
| Respiratory | Fume Hood (80-120 FPM) | N95/P100 Particulate Respirator | Prevents inhalation of fine crystalline dust which can irritate the respiratory tract[1]. |
| Body | Standard Cotton Lab Coat | Nomex/Flame-Resistant Coat | Mitigates static charge buildup which can ignite aerosolized organic dust. |
Operational Workflows
Do not just follow the steps; understand the causality behind them. Every protocol below is designed as a self-validating system to ensure absolute safety before proceeding to the next step.
Protocol A: Static-Free Weighing and Dispensing
Objective: Transfer solid powder without generating airborne particulates.
-
System Validation: Conduct all weighing inside a properly calibrated fume hood or ventilated balance enclosure.
-
Self-Validation: Verify the magnehelic gauge reads between 0.4 and 0.6 inches of water, ensuring a face velocity of 80-120 FPM, in strict compliance with the [2]. Furthermore, observe a blank weigh boat on the balance; if the reading fluctuates by more than ±0.2 mg, ambient air currents are too turbulent. Lower the sash until the balance stabilizes.
-
-
Static Mitigation: Discharge the weighing vessel and your ceramic spatula using an anti-static zero-ion gun.
-
Causality: Eliminating static prevents the lipophilic powder from repelling off the spatula and aerosolizing into your breathing zone.
-
-
Dispensing: Weigh the material using a V-shaped anti-static weigh boat rather than flat weighing paper.
-
Causality: V-boats geometrically contain the powder, drastically reducing the surface area exposed to ambient air currents.
-
Protocol B: Halogenated Waste Segregation and Disposal
Objective: Safely neutralize and dispose of reaction byproducts in compliance with EPA RCRA standards.
-
Segregation: Collect all liquid and solid waste containing 8-Bromo-4-methylquinolin-2(1H)-one in a dedicated container strictly labeled "Halogenated Organic Waste" [3].
-
Causality: Mixing halogenated waste (containing bromine) with non-halogenated waste can lead to the formation of highly toxic dioxins or corrosive hydrogen bromide gas during downstream incineration facilities.
-
-
Quenching: If the compound was subjected to reactive electrophiles, quench the reaction mixture slowly with a weak acid (e.g., saturated aqueous ammonium chloride) before transferring to the waste container.
-
Self-Validation: Monitor the temperature of the reaction flask. Transfer the mixture to the waste carboy only when the solution has stabilized at room temperature (≤ 25°C) to prevent over-pressurization of the waste container.
-
Spill Management Plan
In the event of an accidental spill of the solid powder on the benchtop or floor, execute the following steps immediately:
-
Do Not Dry Sweep: Never use a brush or broom.
-
Causality: Dry sweeping applies mechanical shear to the crystalline powder, generating an invisible cloud of aerosolized micro-particulates that bypasses standard dermal PPE[1].
-
-
Damp Absorbent Technique: Cover the spill with absorbent pads dampened with a 50/50 mixture of Water and Isopropanol (IPA). The capillary action of the liquid collapses the dust cloud, trapping the active compound safely within the pad matrix.
-
Decontamination Verification: Wipe the area with a secondary IPA-soaked cloth.
-
Self-Validation: Illuminate the cleaned surface with a standard 365 nm UV hand lamp. The conjugated quinolinone core exhibits distinct fluorescence; a complete lack of fluorescence confirms absolute decontamination of the workspace.
-
Process Visualization
Workflow for safe handling, spill response, and halogenated waste disposal of brominated quinolinones.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratories - Overview | Occupational Safety and Health Administration." OSHA.gov. Available at:[Link]
-
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." EPA.gov. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
